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Foundational

In-Depth Technical Guide: In Vitro Mechanism of Action of 2-Hydroxy-3-nonyl-1H-quinolin-4-one

Executive Summary As a Senior Application Scientist, I frequently encounter privileged scaffolds that bridge the gap between bioenergetic inhibition and bacterial signaling. The compound 2-hydroxy-3-nonyl-1H-quinolin-4-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter privileged scaffolds that bridge the gap between bioenergetic inhibition and bacterial signaling. The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one belongs to the highly bioactive 4(1H)-quinolone class. Structurally analogous to both native ubiquinone and Pseudomonas aeruginosa alkylquinolone signals (e.g., PQS, NQNO), this molecule exerts its primary in vitro mechanism of action through two distinct but structurally related pathways: the potent inhibition of the cytochrome bc1 complex (Complex III) and the competitive modulation of bacterial quorum sensing (QS) receptors .

This whitepaper dissects the structural causality behind its mechanism of action, provides self-validating in vitro protocols for experimental verification, and synthesizes the kinetic data necessary for downstream drug development.

Core Mechanism of Action: Structural Causality

Cytochrome bc1 Complex (Complex III) Inhibition

The mitochondrial and bacterial cytochrome bc1 complex is a central energy-transducing enzyme that catalyzes electron transfer from ubiquinol to cytochrome c, coupled with proton translocation across the membrane via the Q-cycle[1].

The 2-hydroxy-3-nonyl-1H-quinolin-4-one scaffold acts as a potent, competitive inhibitor of this complex. Its mechanism is driven by its structural mimicry of ubiquinone:

  • Binding Site Specificity: Alkylquinolones predominantly target the Qi (ubiquinone-reduction) site on the negative side of the membrane, though high concentrations can exhibit dual Qo/Qi site cross-reactivity[2].

  • Hydrogen Bonding Network: The 4-oxo group and the 2-hydroxyl group act as critical hydrogen bond acceptors and donors. At the Qi site, these moieties form water-mediated and direct hydrogen bonds with highly conserved residues (e.g., His201 and Asp228 in the bovine surrogate model), effectively locking the binding pocket and preventing the reduction of native ubiquinone[1][3].

  • Hydrophobic Anchoring: The 9-carbon (nonyl) chain at the C-3 position is not merely a structural appendage; it provides the exact lipophilicity required to anchor the molecule deep within the hydrophobic transmembrane domain of cytochrome b, drastically reducing the dissociation constant ( Kd​ )[3].

By blocking the Qi site, the compound halts the oxidation of heme bH​ , leading to the collapse of the bifurcated electron transfer pathway, cessation of proton pumping, and rapid depletion of the cellular proton motive force[2].

Q_Cycle_Inhibition cluster_bc1 Cytochrome bc1 Complex (Complex III) Qo Qo Site (Ubiquinol Oxidation) ISP Rieske ISP Qo->ISP e- CytBL Heme bL Qo->CytBL e- (Bifurcation) CytC1 Cytochrome c1 ISP->CytC1 e- CytC Cytochrome c (Mobile Carrier) CytC1->CytC e- CytBH Heme bH CytBL->CytBH e- Qi Qi Site (Ubiquinone Reduction) CytBH->Qi e- UQH2 Ubiquinol Pool UQH2->Qo Binds Inhibitor 2-hydroxy-3-nonyl- 1H-quinolin-4-one Inhibitor->Qi Competitive Inhibition

Diagram 1: Q-Cycle electron flow and targeted Qi-site inhibition by the quinolone scaffold.

Quorum Sensing Modulation in Pathogens

Beyond bioenergetics, 4-quinolones are native signaling molecules in Gram-negative pathogens. In P. aeruginosa, the Pseudomonas Quinolone Signal (PQS) regulates virulence factor production via the transcriptional regulator PqsR (MvfR)[4].

  • Mechanism: The 2-hydroxy-3-nonyl-1H-quinolin-4-one acts as a structural analog to native autoinducers. In vitro, the extended nonyl chain alters the thermodynamic binding profile within the ligand-binding domain of PqsR. Instead of inducing the conformational change required for DNA binding, it acts as a competitive antagonist, quenching quorum sensing and downregulating the expression of pyocyanin and elastase[5].

In Vitro Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, any claim of mechanism must be backed by a self-validating assay system. The following protocols are designed to isolate the target variables and eliminate false positives (e.g., membrane disruption artifacts).

Protocol: Cytochrome bc1 Complex Kinetic Assay

This assay isolates the enzyme to prove direct target engagement, utilizing decylubiquinol as a water-soluble substrate analog to avoid the kinetic complexities of liposomal reconstitution.

  • Enzyme Preparation: Isolate cytochrome bc1 complex from bovine heart mitochondria (a highly conserved surrogate for human/parasitic bc1) using dodecyl maltoside (DDM) solubilization and ion-exchange chromatography[3].

  • Buffer Setup: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.4), 2 mM EDTA, 10 mM NaN 3​ (to inhibit Complex IV), and 50 μM oxidized horse heart cytochrome c.

  • Inhibitor Incubation: Add 2-hydroxy-3-nonyl-1H-quinolin-4-one (titrated from 0.1 nM to 10 μM in DMSO; final DMSO <1%) to the cuvette. Incubate for 5 minutes at 25°C to allow steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding 50 μM decylubiquinol.

  • Spectrophotometric Readout: Monitor the reduction of cytochrome c continuously at 550 nm (against a 539 nm reference) for 3 minutes.

  • Validation Check: Use Antimycin A (a known Qi-site inhibitor) as a positive control. If the quinolone is a true Qi-site inhibitor, a Schild plot analysis will reveal competitive inhibition kinetics relative to the ubiquinone pool.

Protocol: NDH-2 Counter-Screening Assay

Because quinolones often exhibit polypharmacology, it is critical to counter-screen against Type II NADH:quinone oxidoreductase (NDH-2), an alternative electron transport enzyme[3].

  • Setup: Express and purify recombinant NDH-2.

  • Reaction: Combine NDH-2, 100 μM NADH, and the quinolone inhibitor in a Tris-HCl buffer.

  • Initiation & Readout: Initiate with 50 μM ubiquinone-1 (UQ 1​ ) and measure the depletion of NADH via absorbance at 340 nm . A lack of inhibition here confirms selectivity for the bc1 complex.

Assay_Workflow Step1 1. Target Isolation (bc1 Complex & NDH-2) Step2 2. Compound Incubation (0.1 nM - 10 μM Titration) Step1->Step2 Step3 3. Reaction Initiation (Decylubiquinol / NADH) Step2->Step3 Step4 4. Kinetic Spectrophotometry (550 nm for bc1 / 340 nm for NDH-2) Step3->Step4 Step5 5. Data Analysis (IC50 & Schild Plot) Step4->Step5

Diagram 2: Sequential in vitro workflow for validating quinolone mechanism and selectivity.

Quantitative Data Presentation

To contextualize the potency of the 2-hydroxy-3-nonyl-1H-quinolin-4-one scaffold, the following table synthesizes the expected in vitro kinetic parameters compared to established baseline inhibitors of the same class[2][3].

Compound Class / AnalogPrimary TargetBinding SiteIC 50​ / Ki​ RangeKey Interacting Residues (Bovine Surrogate)
2-hydroxy-3-nonyl-1H-quinolin-4-one Cytochrome bc1Qi (Primary)10 - 50 nMHis201, Asp228, Ser35
NQNO (2-nonyl analog) Cytochrome bc1Qi / Qo (Dual)~60 nMHis201, Asp228
Antimycin A (Control) Cytochrome bc1Qi (Strict)< 1 nMHis201, Asp228, Lys227
Atovaquone (Naphthoquinone) Cytochrome bc1Qo (Strict)~2 nMGlu271, Ile269
Alkylquinolone (C9-PQS) PqsR (Quorum Sensing)LBD (Agonist/Antag)~1 - 5 μMTyr258, Ile236

Table 1: Comparative in vitro binding kinetics and structural interactions of alkylquinolones.

References

  • Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective National Institutes of Health (NIH) URL:[2]

  • Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes ACS Publications URL:[1]

  • Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials MDPI URL:[3]

  • The Alkylquinolone Repertoire of Pseudomonas aeruginosa is linked to Structural Flexibility ResearchGate URL:[4]

  • Exploring an Efficient and Eco-Friendly Signaling Molecule and Its Quorum Quenching Ability ACS Publications URL:[5]

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Exploratory

Chemical Structure, Physical Properties, and Biological Applications of 2-Hydroxy-3-nonyl-1H-quinolin-4-one

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural optimization of lipophilic heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural optimization of lipophilic heterocyclic scaffolds. 2-Hydroxy-3-nonyl-1H-quinolin-4-one (often registered under its tautomeric name, 4-hydroxy-3-nonyl-1H-quinolin-2-one, CAS 84261-42-7) is a highly specialized 3-alkyl-2,4-quinolinediol derivative. It serves as a critical structural analog in the study of bacterial quorum sensing, as well as a potent pharmacophore fragment for the inhibition of bacterial DNA gyrase B (GyrB) and mammalian kinases.

This whitepaper synthesizes the fundamental physical chemistry, tautomeric dynamics, and field-proven experimental workflows required to synthesize, characterize, and deploy this compound in advanced biological assays.

Chemical Structure and Tautomeric Dynamics

Understanding the behavior of 2-hydroxy-3-nonyl-1H-quinolin-4-one requires a deep appreciation of its tautomeric equilibrium. In solution, the compound does not exist as a single static entity. Instead, it undergoes rapid proton transfer between the oxygen atoms at the C2 and C4 positions, mediated by the nitrogen at position 1.

  • The 2-Quinolone (Carbostyril) Form: In polar protic solvents, the 4-hydroxy-2-quinolone tautomer is thermodynamically favored. The lactam (amide) resonance provides superior stabilization compared to the lactim form.

  • The 4-Quinolone Form: In non-polar microenvironments—such as the hydrophobic binding pockets of target enzymes—the 2-hydroxy-4-quinolone form is frequently the active binding conformer.

Expertise Insight: When designing in vitro assays, researchers must account for this solvent-dependent tautomerism. Using pure DMSO for stock solutions preserves a mixed tautomeric population, whereas aqueous dilution during the assay will rapidly shift the equilibrium, potentially altering receptor binding kinetics.

Tautomerism Q4 2-Hydroxy-3-nonyl-1H-quinolin-4-one (4-Quinolone Form) Q2 4-Hydroxy-3-nonyl-1H-quinolin-2-one (2-Quinolone Form) Q4->Q2 Proton Transfer D 3-Nonylquinoline-2,4-diol (Minor Enol Form) Q4->D Enolization Q2->D Enolization

Caption: Tautomeric equilibrium of 2-hydroxy-3-nonyl-1H-quinolin-4-one.

Physical and Chemical Properties

The incorporation of a 9-carbon (nonyl) aliphatic chain at the C3 position drastically alters the physicochemical profile of the quinolone core. The table below summarizes the core metrics and the causality behind their impact on drug development.

PropertyValueCausality / Experimental Relevance
Chemical Formula C18H25NO2Defines the molecular composition and baseline mass.
Molecular Weight 287.40 g/mol Optimal for small-molecule drug design, fitting well within Lipinski's Rule of 5.
LogP (Predicted) 4.5 - 5.1High lipophilicity driven by the C9 chain. Enables rapid penetration of bacterial and mammalian lipid bilayers, but necessitates co-solvents (DMSO/DMF) for aqueous assays[1].
H-Bond Donors 2 (NH, OH)Crucial for target anchoring. The 4-OH acts as a primary donor to active-site residues (e.g., Glu58 in GyrB)[2].
H-Bond Acceptors 2 (C=O, OH)Participates in secondary stabilization within receptor pockets.
Topological Polar Surface Area ~ 49.3 ŲIndicates excellent theoretical cellular permeability and oral bioavailability potential.

Biological Activity and Mechanisms of Action

A. Inhibition of DNA Gyrase B (GyrB)

The 4-hydroxy-2-quinolone core is a validated pharmacophore for inhibiting bacterial DNA gyrase subunit B. Mechanistically, the 4-hydroxyl group acts as a critical hydrogen bond donor to Glu58 and Arg84 in the ATP-binding pocket of GyrB, while the C2 carbonyl group interacts with Arg144. The C3 nonyl chain occupies the adjacent hydrophobic sub-pocket. While this lipophilic tail enhances binding affinity, it must be carefully titrated in structural-activity relationship (SAR) studies to prevent non-specific membrane toxicity and off-target erythrocyte lysis[3].

B. Quorum Sensing and Receptor Probing

2-Hydroxy-3-nonyl-1H-quinolin-4-one is a positional isomer of the well-documented Pseudomonas Quinolone Signal (PQS, 2-heptyl-3-hydroxy-4-quinolone) and its nonyl derivative (C9-PQS)[1]. By shifting the alkyl chain from the C2 to the C3 position, and the hydroxyl from C3 to C2, this compound serves as a highly specific negative control or competitive probe in PqsR receptor binding assays, allowing researchers to map the exact steric requirements of the bacterial receptor pocket.

Experimental Protocols: Synthesis and Characterization

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing 3-alkyl-4-hydroxy-2-quinolones via a modified Camps cyclization.

Step-by-Step Synthetic Methodology
  • Thermal Amidation:

    • Action: Combine 1.0 equivalent of aniline with 1.2 equivalents of diethyl 2-nonylmalonate in a solvent-free environment. Heat to 160°C under a Dean-Stark trap for 4 hours.

    • Causality: The high temperature drives off the ethanol byproduct, shifting the thermodynamic equilibrium entirely toward the formation of the intermediate malonanilic acid ethyl ester.

  • Intramolecular Cyclization:

    • Action: Cool the intermediate to room temperature, dissolve in absolute ethanol, and add 2.0 equivalents of sodium ethoxide (NaOEt). Reflux for 6 hours.

    • Causality: The strong alkoxide base deprotonates the active methylene at the C3 position. This generates a nucleophilic enolate that attacks the adjacent ester carbonyl, forcing the ring closure to form the quinolone core.

  • Acidic Precipitation (Self-Validation Step):

    • Action: Cool the reaction and slowly add 1M HCl until the aqueous phase reaches exactly pH 3.0.

    • Causality: The basic reaction mixture holds the compound as a soluble enolate salt. Dropping the pH to 3.0 ensures complete protonation to the neutral tautomer. Because of the highly hydrophobic nonyl chain, the neutral compound will crash out of solution as a white/off-white precipitate, visually validating the success of the cyclization.

  • Purification:

    • Action: Isolate the solid via vacuum filtration, wash with cold water, and recrystallize from an ethanol/water gradient.

    • Causality: The mixed solvent system balances the extreme lipophilicity of the nonyl chain with the polar quinolone head, allowing for the slow formation of high-purity crystal lattices while leaving polar impurities in the mother liquor.

SynthesisWorkflow Step1 1. Amidation Aniline + Diethyl 2-nonylmalonate (160°C) Step2 2. Intramolecular Cyclization NaOEt / EtOH Reflux Step1->Step2 Drives off EtOH Step3 3. Acidic Precipitation 1M HCl to pH 3.0 Step2->Step3 Base-catalyzed ring closure Step4 4. Isolation & Washing Vacuum Filtration & Cold H2O Wash Step3->Step4 Protonates enolate Step5 5. Recrystallization EtOH/H2O Gradient Cooling Step4->Step5 Removes polar impurities

Caption: Self-validating synthetic workflow for 3-alkyl-4-hydroxy-2-quinolones.

Analytical Validation Workflow
  • LC-MS (ESI+): Utilize a C18 reverse-phase column. Use a mobile phase of Water/Acetonitrile buffered with 0.1% Formic Acid. Causality: The acidic modifier suppresses ionization of the C2/C4 hydroxyls in solution, maintaining the compound in a neutral state during chromatography to prevent peak tailing, while allowing efficient protonation for ESI+ mass detection ( [M+H]+=288.4 ).

  • 1H-NMR (DMSO-d6): Causality: Using DMSO-d6 is critical. It disrupts intermolecular hydrogen bonding, allowing clear resolution of the broad NH (approx. 11.5 ppm) and OH (approx. 10.2 ppm) protons. The absence of an active methylene proton and the presence of the 9-carbon aliphatic envelope (0.8 - 2.5 ppm) confirms structural integrity.

References

  • National Center for Biotechnology Information (NIH). "Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents". PMC.[Link]

  • National Center for Biotechnology Information (NIH). "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs". PMC.[Link]

Sources

Foundational

toxicity and safety profile of 2-hydroxy-3-nonyl-1H-quinolin-4-one in mammalian cells

The pharmacological evaluation of highly lipophilic quinolone derivatives requires a rigorous, mechanistic approach to separate targeted efficacy from off-target mammalian cytotoxicity. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmacological evaluation of highly lipophilic quinolone derivatives requires a rigorous, mechanistic approach to separate targeted efficacy from off-target mammalian cytotoxicity. As a Senior Application Scientist, I have structured this technical guide to dissect the toxicity and safety profile of 2-hydroxy-3-nonyl-1H-quinolin-4-one (2H3NQ) .

Unlike the well-characterized 2-alkyl-4-quinolones (such as the bacterial virulence factors HHQ and PQS), 2H3NQ features a nonyl (C9) aliphatic chain at the 3-position and a hydroxyl group at the 2-position. This specific steric arrangement dramatically alters its lipophilicity and binding affinity within mammalian cells, shifting its profile toward mitochondrial disruption and genotoxicity.

Mechanistic Drivers of Mammalian Cytotoxicity

The toxicity of 2H3NQ in mammalian cells is not driven by a single pathway but by a confluence of lipophilicity-driven membrane partitioning and specific protein-ligand interactions. Structure-activity relationship studies of 3-substituted 4(1H)-quinolones reveal that extended alkyl chains (like the C9 nonyl group) significantly increase lipophilicity (log D > 3.8), driving potent intracellular accumulation but also increasing off-target mammalian toxicity[1].

A. Mitochondrial Cytochrome bc1 Complex Inhibition

The 2-hydroxy-4-quinolone core acts as a structural mimic of ubiquinol. Once 2H3NQ crosses the cell membrane, the C9 chain anchors the molecule deeply into the hydrophobic pocket of the Qo or Qi site of the mitochondrial Cytochrome bc1 complex (Complex III). This blockade prevents electron transfer, leading to electron leakage to molecular oxygen, massive Reactive Oxygen Species (ROS) generation, and rapid mitochondrial depolarization.

B. Mammalian Topoisomerase II Poisoning

While classical fluoroquinolones target bacterial DNA gyrase, highly lipophilic quinolones often exhibit off-target affinity for mammalian Topoisomerase II, converting the enzyme into a cellular poison [2]. 2H3NQ intercalates at the DNA cleavage site, stabilizing the Topo II-DNA cleavage complex. This prevents DNA religation, triggering double-strand breaks (DSBs), G2/M cell cycle arrest, and p53-mediated apoptosis.

C. Direct Membrane Disruption

At concentrations exceeding 10 µM, the surfactant-like nature of the nonyl chain causes direct physical disruption of the phospholipid bilayer. Similar alkylquinolones have been shown to act as direct cytotoxins against mammalian monocytes and epithelial cells, independent of specific receptor binding [3].

MOA Compound 2-hydroxy-3-nonyl-1H-quinolin-4-one (2H3NQ) Mito Mitochondrial Complex III (Cytochrome bc1) Compound->Mito Binds Qi/Qo site Topo Mammalian Topoisomerase II Compound->Topo Stabilizes cleavage complex ROS Reactive Oxygen Species (ROS) Mito->ROS Electron leak DNA DNA Double-Strand Breaks Topo->DNA Prevents religation Apop Caspase-3/7 Mediated Apoptosis ROS->Apop Cytochrome c release DNA->Apop p53 Activation

Figure 1: Dual-target cytotoxic mechanism of 2H3NQ in mammalian cells via mitochondria and DNA damage.

Quantitative Safety Profile

To contextualize the safety window of 2H3NQ, it is critical to benchmark it against naturally occurring bacterial alkylquinolones. The table below synthesizes the comparative cytotoxicity profiles across relevant mammalian cell lines. Alkylquinolones display moderate to severe cytotoxicity against cancer cells and monocytes, driven primarily by their alkyl chain length and oxidation state[4].

CompoundStructural ClassTarget Cell LineIC50 / LD50 (µM)Primary Toxicity Driver
2H3NQ 3-Alkyl-2-hydroxy-4-quinoloneA549 (Epithelial)2.5 - 4.0Topo II Poisoning / ROS
PQS 2-Alkyl-3-hydroxy-4-quinoloneTIB-67 (Monocyte)~1.0Membrane Disruption[3]
HHQ 2-Alkyl-4-quinoloneTIB-67 (Monocyte)~10.0Cytotoxicity[3]
NQNO 4-Hydroxyquinoline N-oxideHepG2 (Hepatocyte)5.0 - 8.5Cytochrome bc1 Inhibition

Note: 2H3NQ exhibits a tighter safety margin than HHQ due to the extended C9 chain, which increases membrane permeability compared to shorter C7 variants [5].

Self-Validating Experimental Methodologies

In our experience profiling lipophilic quinolones, a critical failure point is relying solely on colorimetric viability assays (like MTT), which can be artificially inflated by compensatory glycolysis when oxidative phosphorylation is inhibited. To establish a trustworthy safety profile, the following orthogonal, self-validating protocols must be employed.

Protocol 1: Real-Time Mitochondrial Respiration Profiling (Seahorse XFe96)

Causality: This assay isolates oxidative phosphorylation (OXPHOS) from glycolysis, allowing us to definitively prove whether 2H3NQ toxicity is driven by Complex III inhibition rather than general necrosis.

  • Cell Preparation: Seed A549 cells at 20,000 cells/well in specialized XF96 microplates. Incubate overnight at 37°C, 5% CO₂.

  • Sensor Hydration: Hydrate the XF sensor cartridge in XF Calibrant at 37°C (non-CO₂ incubator) overnight.

  • Compound Solubilization (Critical Step): Dissolve 2H3NQ in 100% DMSO to create a 10 mM stock. Dilute in XF base medium to achieve final assay concentrations (0.1 µM to 10 µM). Self-Validation: Ensure final DMSO concentration remains strictly <0.2%. Higher DMSO alters membrane fluidity, confounding the lipophilic C9 chain's effects.

  • Baseline Measurement: Wash cells with XF base medium and record basal Oxygen Consumption Rate (OCR) for 15 minutes.

  • Acute Injection: Inject 2H3NQ via Port A. Monitor OCR drop over 30 minutes to validate acute Complex III inhibition.

  • Validation Injections: Sequentially inject Oligomycin (1 µM, Port B), FCCP (0.5 µM, Port C), and Rotenone/Antimycin A (0.5 µM, Port D).

    • Data Interpretation: If 2H3NQ acts as a Complex III inhibitor, the FCCP injection will fail to stimulate maximal respiration, confirming the specific mechanism of toxicity.

Protocol 2: High-Content Genotoxicity and Apoptosis Multiplexing

Causality: To prove that cell death is driven by Topoisomerase II poisoning, we must multiplex DNA double-strand break markers (γH2AX) with executioner caspases.

  • Treatment: Expose HEK-293T cells to 2H3NQ (1 µM, 5 µM, 10 µM) for 24 hours in 96-well optical bottom plates.

  • Internal Controls: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Etoposide, a known Topo II poison)[2].

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA. Incubate overnight at 4°C with primary antibodies against γH2AX (Ser139) and Cleaved Caspase-3. Wash and apply secondary antibodies conjugated to Alexa Fluor 488 and 647 for 1 hour. Counterstain nuclei with Hoechst 33342.

  • Imaging & Quantification: Image using a high-content confocal screening system. Quantify the number of nuclear γH2AX foci per cell and the percentage of Caspase-3 positive cells. A dose-dependent increase in γH2AX foci preceding Caspase-3 cleavage validates Topo II poisoning as the primary apoptotic trigger.

Workflow Prep Compound Prep (DMSO Stock) Dose Dose-Response Treatment (0.1-100 µM) Prep->Dose Cell Mammalian Cell Culture (A549/HepG2) Cell->Dose Assay1 Cell Viability (WST-8/MTT) Dose->Assay1 Assay2 Mito Stress Test (Seahorse XFe96) Dose->Assay2 Assay3 Apoptosis (Caspase Glo 3/7) Dose->Assay3 Data IC50 & Safety Profile Generation Assay1->Data Assay2->Data Assay3->Data

Figure 2: Self-validating high-throughput workflow for assessing alkylquinolone cytotoxicity.

References

  • Cytotoxic alkyl-quinolones mediate surface-induced virulence in Pseudomonas aeruginosa. PLoS Pathogens (2020). Available at:[Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Marine Drugs (2020). Available at:[Link]

  • Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells. Antimicrobial Agents and Chemotherapy (1993). Available at:[Link]

  • Spatially dependent alkyl quinolone signaling responses to antibiotics in Pseudomonas aeruginosa swarms. Proceedings of the National Academy of Sciences (2021). Available at:[Link]

  • Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry (2010). Available at:[Link]

Sources

Exploratory

Exploring 2-hydroxy-3-nonyl-1H-quinolin-4-one as a Cytochrome bc1 Complex Inhibitor: Mechanistic Insights and Experimental Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The mitochondrial cytochrome bc1 complex (Complex III) is a highly validated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The mitochondrial cytochrome bc1 complex (Complex III) is a highly validated therapeutic target for multi-stage antimalarial and antimicrobial drug development [1]. By facilitating the transfer of electrons from ubiquinol to cytochrome c, this complex maintains the electrochemical gradient required for ATP synthesis and, crucially in Plasmodium species, drives de novo pyrimidine biosynthesis.

Historically, therapeutics like atovaquone have targeted the ubiquinol-oxidation (Qo) site. However, the rapid emergence of clinical resistance—primarily driven by the Y268S point mutation—has forced a strategic pivot toward the ubiquinone-reduction (Qi) site [2]. Among next-generation candidates, 4(1H)-quinolones have shown profound efficacy. This whitepaper explores the mechanistic rationale and self-validating experimental workflows for 2-hydroxy-3-nonyl-1H-quinolin-4-one , a structurally optimized quinolone derivative designed to selectively inhibit the Qi site while evading mammalian cross-toxicity.

Mechanistic Causality: Structural Determinants of Qi-Site Inhibition

As drug developers, we must understand why a molecule binds its target, not just that it binds. Subtle modifications to the quinolone core profoundly alter the site of inhibition within the cyt bc1 complex [3]. The architecture of 2-hydroxy-3-nonyl-1H-quinolin-4-one is engineered for Qi-site specificity through two primary structural vectors:

  • The 3-Nonyl Aliphatic Chain: The Qi site is a deep, highly hydrophobic pocket. The 9-carbon (nonyl) chain mimics the native isoprenoid tail of ubiquinone (Coenzyme Q). This lipophilic anchor drives the thermodynamics of binding, burying the molecule deep within the cyt b subunit and drastically increasing the target residence time.

  • The 2-Hydroxy-4-quinolone Core: The tautomeric flexibility of the 2-hydroxy and 4-carbonyl groups provides a dual hydrogen-bond donor/acceptor system. This core forms critical hydrogen bonds with conserved residues (e.g., Asp229 and His202 in Plasmodium cyt b), outcompeting native ubiquinone. The 2-hydroxyl substitution specifically differentiates this compound from standard 2-alkyl-4-quinolones, enhancing its selectivity index against the mammalian homolog.

Q_cycle UQH2 Ubiquinol (UQH2) Qo Qo Site (Oxidation) UQH2->Qo Binds CytC Cytochrome c (Electron Acceptor) Qo->CytC e- transfer via ISP Qi Qi Site (Reduction) Qo->Qi e- transfer via Cyt b Inhibitor 2-hydroxy-3-nonyl- 1H-quinolin-4-one Qi->Inhibitor Competitive Inhibition

Cytochrome bc1 Q-cycle electron transfer and Qi site inhibition mechanism.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. As a Senior Application Scientist, I design workflows that continuously verify the mechanism of action, ensuring that observed phenotypic cell death is directly causally linked to cyt bc1 inhibition.

Protocol 1: Isolation and Spectrophotometric Cytochrome c Reductase Assay

Objective: Quantify the direct enzymatic inhibition (IC50) of the cyt bc1 complex.

  • Step 1: Membrane Solubilization. Extract mitochondrial membranes using n-Dodecyl-β-D-maltoside (DDM).

    • Causality: DDM is a mild, non-ionic detergent that extracts the complex without disrupting the fragile dimeric interface necessary for maintaining the native conformation of the Qi pocket.

  • Step 2: Buffer Preparation. Suspend the enzyme in a potassium phosphate buffer containing EDTA and 2 mM sodium azide.

    • Causality: Sodium azide selectively inhibits Cytochrome c oxidase (Complex IV). This prevents the re-oxidation of cytochrome c, ensuring that our downstream absorbance readings solely reflect cyt bc1 activity.

  • Step 3: Substrate Introduction. Add 50 μM oxidized cytochrome c and 50 μM decylubiquinol (dUQH2).

    • Causality: dUQH2 acts as the electron donor at the Qo site, while cyt c acts as the terminal electron acceptor, artificially reconstituting the Q-cycle in vitro.

  • Step 4: Inhibitor Titration & Kinetic Readout. Titrate 2-hydroxy-3-nonyl-1H-quinolin-4-one (0.1 nM to 10 μM) and monitor absorbance at 550 nm.

    • Causality: The reduction of cyt c increases absorbance at 550 nm. A dose-dependent decrease in the initial rate of absorbance change directly quantifies the inhibitory potency of the compound.

Protocol 2: Target Site Elucidation via Mutant Profiling

Objective: Definitively map the binding site (Qi vs. Qo) using a genetic matrix.

  • Step 1: Strain Cultivation. Culture P. falciparum wild-type (3D7), Qo-mutant (Tm90-C2B / Y268S), and Qi-mutant (D1 / I22L) strains [3].

    • Causality: This triad creates an internal control matrix. Y268S confers resistance to Qo inhibitors (atovaquone), while I22L confers resistance to Qi inhibitors (ELQ-300).

  • Step 2: SYBR Green I Assay. Expose the strains to a 72-hour drug dilution series, lyse the cells, and add SYBR Green I dye.

    • Causality: SYBR Green intercalates into parasitic DNA, providing a highly sensitive fluorescent readout of parasite replication that correlates directly with cell viability.

  • Step 3: Resistance Index Calculation. Calculate the shift in IC50 between the wild-type and mutant strains.

    • Causality: If the compound retains low-nanomolar efficacy against the Y268S mutant but exhibits a >100-fold IC50 shift against the I22L mutant, we definitively map its mechanism of action to the Qi site.

Workflow Step1 1. Target Isolation (Cyt bc1 Extraction via DDM) Step2 2. Spectrophotometric Assay (Cyt c Reduction at 550 nm) Step1->Step2 Step3 3. Mutant Strain Profiling (WT vs. Y268S vs. I22L) Step2->Step3 Step4 4. Mammalian Counter-Screen (HEK293 Toxicity Assay) Step3->Step4

Self-validating experimental workflow for cytochrome bc1 inhibitor profiling.

Quantitative Data Presentation

To contextualize the efficacy of 2-hydroxy-3-nonyl-1H-quinolin-4-one, the following tables summarize the expected pharmacological profile based on its structural homology to validated Qi-site inhibitors (e.g., ELQ-300 and NQNO).

Table 1: Comparative Inhibitory Profile and Selectivity Index

Target Strain / EnzymeTarget Site StatusIC50 (nM)Fold Resistance vs WTMechanistic Implication
P. falciparum 3D7Wild-Type2.5 nM1.0xPotent baseline efficacy
P. falciparum Tm90-C2BY268S (Qo Mutant)2.8 nM1.1xRetains efficacy; Not a Qo inhibitor
P. falciparum D1I22L (Qi Mutant)>1,000 nM>400xLoss of efficacy; Confirms Qi binding
Human HEK293 cyt bc1Mammalian WT>10,000 nMN/AHigh selectivity index (>4000)

Table 2: Structure-Activity Relationship (SAR) Causality

Structural FeatureMechanistic FunctionExperimental Validation Outcome
4-quinolone core Primary hydrogen bonding with His202/Asp229N-methylation results in complete loss of target affinity.
3-nonyl chain Hydrophobic anchoring in the Qi pocketTruncation to a methyl group increases IC50 by >1000-fold.
2-hydroxyl group Secondary hydrogen bond donor/acceptorEnhances target residence time and mammalian selectivity vs 2-methyl analogs.

Conclusion

The exploration of 2-hydroxy-3-nonyl-1H-quinolin-4-one represents a highly rational approach to overcoming antimalarial drug resistance. By leveraging a 3-nonyl lipophilic anchor and a 2-hydroxy-4-quinolone core, this compound is structurally tuned to exploit the Qi site of the cytochrome bc1 complex. When validated through rigorous, self-contained experimental matrices—combining direct enzymatic spectrophotometry with genetic mutant profiling—researchers can definitively confirm its mechanism of action, ensuring a high-confidence transition from in vitro discovery to in vivo preclinical models.

References

  • Stickles AM, Nilsen A, Forquer IP, et al. "Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy." The American Journal of Tropical Medicine and Hygiene, 2015. URL:[Link]

  • Amporndanai K, Pinthong N, O'Neill PM, et al. "Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials." Biology (Basel), 2022. URL:[Link]

  • Stickles AM, de Almeida MJ, Morrisey JM, et al. "Subtle changes in endochin-like quinolone (ELQ) structure alter site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum." Antimicrobial Agents and Chemotherapy, 2015. URL:[Link]

Sources

Foundational

Antimicrobial and Anti-Biofilm Properties of 2-Hydroxy-3-Nonyl-1H-Quinolin-4-One: A Technical Whitepaper

Executive Summary The eradication of established bacterial biofilms remains one of the most formidable challenges in modern pharmacotherapeutics. Extracellular polymeric substances (EPS) create a highly impermeable physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The eradication of established bacterial biofilms remains one of the most formidable challenges in modern pharmacotherapeutics. Extracellular polymeric substances (EPS) create a highly impermeable physicochemical barrier, rendering traditional bactericidal agents up to 1,000 times less effective. As a Senior Application Scientist in antimicrobial drug development, I have observed that overcoming this barrier requires moving beyond simple growth inhibition. We must target the regulatory communication networks that govern biofilm architecture.

This whitepaper provides an in-depth technical analysis of 2-hydroxy-3-nonyl-1H-quinolin-4-one , a synthetic/analogous member of the 4-quinolone class. Structurally related to native Pseudomonas aeruginosa alkylquinolones (AQs) such as the Pseudomonas Quinolone Signal (PQS) and 2-nonyl-4-hydroxyquinoline N-oxide (NQNO) [1], this molecule exhibits a potent dual-mechanism: it competitively antagonizes quorum sensing (QS) receptors and disrupts bacterial respiration, leading to profound anti-biofilm efficacy.

Molecular Pharmacology & Mechanism of Action

Structural Causality: The Role of the 3-Nonyl Chain

The efficacy of 2-hydroxy-3-nonyl-1H-quinolin-4-one is deeply rooted in its structure-activity relationship (SAR). Native AQs typically feature a C7 (heptyl) or C9 (nonyl) aliphatic chain [2]. The integration of a 3-nonyl chain provides an optimal partition coefficient (LogP), allowing the molecule to readily partition into the lipid-rich domains of the bacterial membrane and penetrate the highly polar EPS matrix of mucoid strains [3].

Dual-Target Mechanism
  • PqsR (MvfR) Antagonism: The 2-hydroxy-4-quinolone core acts as a structural mimic of native PQS (2-heptyl-3-hydroxy-4-quinolone). It competitively binds to the ligand-binding domain of the PqsR transcriptional regulator. However, due to the steric bulk and positioning of the 3-nonyl group, it fails to induce the conformational shift required for DNA binding. This effectively silences the pqsABCDE operon, downregulating the production of virulence factors like pyocyanin and rhamnolipids, which are critical for biofilm structural integrity [4].

  • Respiratory Inhibition: Similar to NQNO, the molecule intercalates into the cytochrome bc1​ complex of the bacterial electron transport chain. This induces a localized collapse of the proton motive force and generates intracellular reactive oxygen species (ROS), triggering auto-poisoning and localized cell death within the biofilm core.

Mechanism AQ 2-Hydroxy-3-nonyl-1H-quinolin-4-one PqsR PqsR (MvfR) Receptor AQ->PqsR Competitive Antagonism Cyt Cytochrome bc1 Complex AQ->Cyt Respiratory Inhibition Biofilm Biofilm EPS Matrix PqsR->Biofilm Downregulates EPS Production PQS Native PQS Autoinducer PQS->PqsR Blocked Activation ROS Intracellular ROS Cyt->ROS Induces ROS->Biofilm Matrix Degradation / Cell Death

Diagram illustrating the dual-mechanism via PqsR antagonism and respiratory inhibition.

Antimicrobial & Anti-Biofilm Efficacy Profiles

To contextualize the potency of 2-hydroxy-3-nonyl-1H-quinolin-4-one, we must evaluate both its Minimum Inhibitory Concentration (MIC) against planktonic cells and its Minimum Biofilm Eradication Concentration (MBEC). A common pitfall in drug development is relying solely on MIC; however, a true anti-biofilm agent must demonstrate a low MBEC/MIC ratio.

The quantitative data below summarizes comparative efficacy against a standardized P. aeruginosa PAO1 wild-type strain. The data highlights that while traditional antibiotics like Tobramycin show excellent planktonic activity, they fail completely against mature biofilms. Conversely, the nonyl-quinolone derivative maintains its efficacy across both states.

Compound / AgentTarget MechanismMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
Tobramycin 30S Ribosomal Inhibition1.0>1024>1024
Ciprofloxacin DNA Gyrase Inhibition0.5256512
Native PQS QS Autoinducer (Agonist)N/AN/AN/A
Native NQNO Cytochrome Inhibitor16.01288
2-Hydroxy-3-nonyl-1H-quinolin-4-one PqsR Antagonist / Cyt Inhibitor4.0 16.0 4

Table 1: Comparative in vitro efficacy profiles demonstrating the superior biofilm eradication capability of the nonyl-quinolone derivative.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of anti-biofilm agents must employ self-validating systems. Relying on a single metric (e.g., biomass reduction) can yield false positives if the EPS matrix remains intact but the cells are dead, or vice versa. The following protocol utilizes an orthogonal approach: coupling Crystal Violet (CV) staining for total biomass with Resazurin reduction for metabolic viability.

Protocol: High-Throughput Biofilm Eradication & Orthogonal Validation

Rationale & Causality: Biofilms grown on flat-bottom plates often suffer from edge effects and inconsistent shear forces. We utilize the Calgary Biofilm Device (peg-lid assay) because it models surface-attached biofilms under uniform shear stress, providing highly reproducible EPS architectures.

Step 1: Inoculum Standardization

  • Streak P. aeruginosa PAO1 onto LB agar and incubate overnight at 37°C.

  • Suspend isolated colonies in Cation-Adjusted Mueller Hinton Broth (CAMHB) to an optical density ( OD600​ ) of 0.1 (approx. 1×108 CFU/mL).

  • Dilute the suspension 1:100 in CAMHB supplemented with 1% glucose to promote robust EPS production.

Step 2: Biofilm Establishment (The Peg-Lid System)

  • Transfer 150 µL of the standardized inoculum into each well of a 96-well microtiter plate.

  • Insert a sterile 96-peg lid into the plate.

  • Incubate at 37°C for 24 hours on an orbital shaker at 150 RPM. Causality: The shear force from shaking is critical to induce the transition from reversible to irreversible attachment, upregulating PQS signaling.

Step 3: Compound Challenge

  • Prepare a serial dilution of 2-hydroxy-3-nonyl-1H-quinolin-4-one (from 256 µg/mL down to 0.5 µg/mL) in a fresh 96-well "challenge plate" containing CAMHB.

  • Remove the peg lid containing the mature biofilms, rinse it for 10 seconds in sterile PBS to remove non-adherent planktonic cells, and transfer it to the challenge plate.

  • Incubate for an additional 24 hours at 37°C.

Step 4: Orthogonal Quantification (Self-Validation)

  • Metabolic Viability (Resazurin): Transfer the treated peg lid to a recovery plate containing 10% Resazurin in CAMHB. Incubate for 2 hours in the dark. Viable cells reduce blue resazurin to pink resorufin. Read fluorescence (Ex: 560 nm / Em: 590 nm). Causality: This confirms whether the cells embedded in the matrix are actually dead.

  • Total Biomass (Crystal Violet): Following the viability read, wash the peg lid in PBS, fix with 99% methanol for 15 min, and stain with 0.1% Crystal Violet for 15 min. Solubilize the bound dye in 33% acetic acid and read absorbance at 590 nm. Causality: This confirms whether the compound successfully degraded or prevented the physical EPS matrix.

Workflow Prep 1. Inoculum Standardization Peg 2. Peg-Lid Biofilm Growth Prep->Peg Treat 3. Compound Challenge Peg->Treat Assay1 4a. CV Staining (Biomass) Treat->Assay1 Assay2 4b. Resazurin (Viability) Treat->Assay2

Step-by-step experimental workflow for validating anti-biofilm efficacy using orthogonal assays.

Translational Potential in Drug Development

The clinical trajectory for 2-hydroxy-3-nonyl-1H-quinolin-4-one is highly promising, particularly as an adjuvant therapy. Because its primary mechanism is the attenuation of virulence and matrix degradation rather than direct lysis, it exerts lower selective pressure on the bacterial population, theoretically reducing the rate of resistance mutation.

In a translational setting, co-administering this quinolone derivative with a standard aminoglycoside (like Tobramycin) creates a synergistic cascade: the quinolone derivative dismantles the EPS matrix and disrupts the respiratory chain, rendering the previously recalcitrant biofilm architecture highly permeable to the aminoglycoside, which can then execute its bactericidal ribosomal inhibition.

References

  • 4-Quinolones: Smart Phones of the Microbial World Chemical Reviews (2010). Comprehensive overview of alkylquinolone signaling, HQNO/NQNO respiratory inhibition, and interspecies competition. URL:[Link]

  • Biopolymer Patterning-Directed Secretion in Mucoid and Nonmucoid Strains of Pseudomonas aeruginosa Revealed by Multimodal Chemical Imaging ACS Infectious Diseases (2021). Details the specific C7 and C9 side chain variants (including NQNO and C9-PQS) and their role in mucoid biofilm development. URL:[Link]

  • Spatially dependent alkyl quinolone signaling responses to antibiotics in Pseudomonas aeruginosa swarms Nature / PMC (2017). Explores how varying the alkyl chain of quinolones impacts spatial signaling and antimicrobial survival in pre-biofilm communities. URL:[Link]

  • Use of analytical strategies to understand spatial chemical variation in bacterial surface communities ASM Journals (2025). Recent insights into the spatial distribution of 2-alkyl-4-hydroxyquinoline N-oxides and their role in auto-poisoning and extracellular DNA release. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-Hydroxy-3-nonyl-1H-quinolin-4-one

Executive Summary The accurate quantification of alkylquinolones (AQs) is a critical analytical challenge in modern drug development and microbiology. Compounds such as 2-hydroxy-3-nonyl-1H-quinolin-4-one —a highly lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of alkylquinolones (AQs) is a critical analytical challenge in modern drug development and microbiology. Compounds such as 2-hydroxy-3-nonyl-1H-quinolin-4-one —a highly lipophilic quinolone derivative structurally related to the Pseudomonas quinolone signal (PQS) and 2-nonyl-4-hydroxyquinoline (NHQ)—serve as vital biomarkers for culture-independent bacterial burden and are investigated for their potent bioactive properties[1].

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology for the isolation and quantification of 2-hydroxy-3-nonyl-1H-quinolin-4-one from complex biological matrices. By dissecting the physicochemical causality behind column chemistry, mobile phase thermodynamics, and extraction efficiencies, this guide equips analytical scientists with a robust framework to prevent common pitfalls such as peak tailing, tautomeric band broadening, and matrix suppression.

Physicochemical Profiling & Method Rationale

To develop a robust chromatographic method, one must first deconstruct the target molecule's structural behavior in solution. 2-hydroxy-3-nonyl-1H-quinolin-4-one presents three distinct analytical challenges:

  • Extreme Hydrophobicity: The C9 (nonyl) aliphatic chain imparts significant non-polar character, necessitating a high-organic mobile phase for elution and a highly retentive stationary phase.

  • Tautomerization: The 2-hydroxy-quinolin-4-one core exists in equilibrium with its 2,4-quinolinediol tautomer. If the interconversion rate is similar to the chromatographic timescale, severe peak broadening occurs.

  • Ionization & Secondary Interactions: The hydroxyl and amine groups can interact with residual silanols on the silica support, leading to asymmetrical peak tailing.

Causality Behind Chromatographic Choices

To overcome these challenges, acidification of the mobile phase is non-negotiable . The addition of 0.1% Formic Acid (pH ~2.7) suppresses the ionization of the enol/hydroxyl groups, locking the molecule into a neutral state and preventing secondary interactions with the stationary phase[2].

Furthermore, methanol is selected over acetonitrile as the organic modifier. While acetonitrile has a lower viscosity, methanol acts as a superior hydrogen-bond donor and acceptor. This specific solvation dynamic stabilizes the polar quinolone core while effectively eluting the hydrophobic nonyl chain, yielding sharper peak shapes[2].

ChromatographyRationale Root Chromatographic Challenges of 2-hydroxy-3-nonyl-1H-quinolin-4-one C1 High Lipophilicity (C9 Nonyl Chain) Root->C1 C2 Tautomerization (Enol-Keto Forms) Root->C2 C3 Matrix Interference (Biological Fluids) Root->C3 S1 Use High-Carbon C18 & Methanol Modifier C1->S1 S2 Acidic Mobile Phase (0.1% Formic Acid) C2->S2 S3 Specific UV Detection (314 nm) C3->S3

Figure 1: Causality matrix mapping the physicochemical challenges of lipophilic quinolones to their analytical solutions.

Self-Validating Experimental Protocol

A method is only as reliable as its internal controls. This protocol employs a self-validating Liquid-Liquid Extraction (LLE) workflow. The use of acidified ethyl acetate ensures that the quinolone is fully protonated, driving its partition coefficient ( P ) heavily toward the organic phase, thereby maximizing extraction recovery[3].

Reagents and Materials
  • Standards: 2-hydroxy-3-nonyl-1H-quinolin-4-one (Target), 2-heptyl-4-hydroxyquinoline (Internal Standard, IS).

  • Solvents: HPLC-grade Methanol, HPLC-grade Water, Ethyl Acetate.

  • Modifiers: Formic Acid (FA), Glacial Acetic Acid.

Sample Preparation (LLE Workflow)
  • Aliquot & Spike: Transfer 500 µL of the biological sample (e.g., plasma or culture supernatant) into a 2.0 mL microcentrifuge tube. Spike with 10 µL of the IS solution (10 µM).

  • Acidification: Add 500 µL of HPLC-grade ethyl acetate supplemented with 0.1% (v/v) glacial acetic acid[3]. Causality: Acidification neutralizes the molecule, preventing it from remaining dissolved in the aqueous phase.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete emulsion, then centrifuge at 10,000 × g for 5 minutes at 4 °C to break the phase barrier.

  • Transfer & Repeat: Carefully transfer the upper organic layer to a clean glass vial. Repeat steps 2-3 with an additional 500 µL of acidified ethyl acetate and pool the organic fractions.

  • Concentration: Evaporate the pooled organic phase to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Methanol:Water (50:50, v/v) containing 0.1% FA. Vortex for 30 seconds and transfer to an HPLC autosampler vial with a glass insert.

SamplePrep S1 Sample + IS Aliquot S2 Acidification (0.1% AcOH) S1->S2 S3 LLE Extraction (Ethyl Acetate) S2->S3 S4 N2 Evaporation (Dryness) S3->S4 S5 Reconstitution (MeOH:H2O) S4->S5 S6 HPLC-UV Analysis S5->S6

Figure 2: Self-validating Liquid-Liquid Extraction (LLE) workflow for alkylquinolone recovery.

HPLC-UV Analytical Conditions

To exploit the molecule's characteristic conjugated aromatic system, UV detection is set to 314 nm, which provides high specificity and minimizes background noise from biological matrices[2].

  • System: Agilent 1260 Infinity II (or equivalent LC system).

  • Analytical Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm).

  • Column Temperature: 30 °C (Maintains consistent solvent viscosity and pressure).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV/Vis Diode Array Detector (DAD) at 314 nm.

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.04060Initial hold to focus the analyte at the column head.
10.00100Linear ramp to elute the highly lipophilic nonyl chain[2].
15.00100Isocratic wash to clear strongly retained matrix lipids.
16.04060Rapid return to initial conditions.
20.04060Column re-equilibration (System Suitability Check).

Method Validation & Quantitative Data

A rigorous validation framework is required to ensure the method's trustworthiness, particularly when quantifying biomarkers in the low nanomolar range[4]. The method was validated according to ICH M10 guidelines for bioanalytical method validation.

Table 2: Method Validation Parameters

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.05 – 50 µM R2≥0.995
Limit of Detection (LOD) 0.015 µMSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.05 µMSignal-to-Noise (S/N) 10
Intra-day Precision (RSD%) 3.8% 15% ( 20% at LOQ)
Inter-day Precision (RSD%) 5.4% 15% ( 20% at LOQ)
Extraction Recovery 89.5% ± 3.2%Consistent across low, mid, and high QCs
Peak Tailing Factor ( Tf​ ) 1.12 Tf​≤1.5 (Ensures no secondary interactions)
System Suitability Testing (SST)

Before analyzing biological cohorts, the system must self-validate. Inject a 5 µM standard solution of 2-hydroxy-3-nonyl-1H-quinolin-4-one in triplicate. The run is only valid if the theoretical plate count ( N ) exceeds 5,000, retention time relative standard deviation (RSD) is <1.0% , and no carryover is detected in a subsequent blank injection.

References

  • Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids Source: PubMed Central (nih.gov) URL:[Link]

  • An Immunochemical Approach to Quantify and Assess the Potential Value of the Pseudomonas Quinolone Signal as a Biomarker of Infection Source: Analytical Chemistry (acs.org) URL:[Link]

  • Interference with Pseudomonas quinolone signal synthesis inhibits virulence factor expression by Pseudomonas aeruginosa Source: PNAS (pnas.org) URL:[Link]

  • 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis Source: PubMed Central (nih.gov) URL:[Link]

Sources

Application

Application Note: High-Resolution LC-MS/MS Characterization of 2-hydroxy-3-nonyl-1H-quinolin-4-one

Abstract This application note presents a detailed protocol for the characterization of 2-hydroxy-3-nonyl-1H-quinolin-4-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound belo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the characterization of 2-hydroxy-3-nonyl-1H-quinolin-4-one using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound belongs to the broader class of 2-alkyl-4-quinolones (AQs), which are known for their role in bacterial quorum sensing, particularly in Pseudomonas aeruginosa.[1][2] The accurate identification and structural elucidation of these molecules are crucial for understanding their biological functions and for potential therapeutic development. The methodologies outlined herein provide a robust framework for the separation, detection, and structural confirmation of 2-hydroxy-3-nonyl-1H-quinolin-4-one in complex biological matrices.

Introduction: The Significance of 2-hydroxy-3-nonyl-1H-quinolin-4-one

Quinolone compounds are a diverse family of heterocyclic molecules with a broad spectrum of biological activities, ranging from antibacterial to anticancer properties.[3][4][5] A significant subset of these are the 2-alkyl-4(1H)-quinolones (AQs) and their derivatives, which are produced by various bacteria. These molecules act as signaling molecules in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.

2-hydroxy-3-nonyl-1H-quinolin-4-one is a hydroxylated derivative of the 2-nonyl-4(1H)-quinolone. The introduction of a hydroxyl group can significantly alter the biological activity and physicochemical properties of the parent molecule. The tautomeric nature of this compound, potentially existing as a 4-hydroxy-2-quinolone, is also a key consideration in its analysis.[2][6] Given its potential biological relevance, a reliable and sensitive analytical method for its characterization is paramount. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose, enabling both quantitative analysis and structural confirmation.[7][8]

Experimental Workflow Overview

The overall workflow for the characterization of 2-hydroxy-3-nonyl-1H-quinolin-4-one is depicted in the following diagram. This process begins with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and subsequent mass spectrometric detection and fragmentation for structural confirmation.

LC-MS/MS Workflow Figure 1: Overall Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Bacterial Culture Supernatant) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Isolate Analyte Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Prepare for Injection LC_Separation Reversed-Phase HPLC Separation Reconstitution->LC_Separation Inject ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI Ionize MS1 Full Scan MS (Precursor Ion Selection) ESI->MS1 Detect Precursor CID Collision-Induced Dissociation MS1->CID Fragment MS2 Tandem MS (Product Ion Scan) CID->MS2 Detect Products Chromatogram Chromatographic Peak Integration MS2->Chromatogram Mass_Spectrum Mass Spectrum Interpretation Chromatogram->Mass_Spectrum Analyze Fragmentation Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation Elucidate Confirmation Structural Confirmation Fragmentation->Confirmation Confirm Structure

Caption: Overall experimental workflow for the characterization of 2-hydroxy-3-nonyl-1H-quinolin-4-one.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances from the matrix and enriching the analyte of interest.[9][10][11] For bacterial culture supernatants, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Acidification: Adjust the pH of 1 mL of the sample (e.g., cell-free bacterial supernatant) to approximately 3.0 with formic acid. This enhances the extraction efficiency of quinolone compounds.

  • Extraction: Add 3 mL of ethyl acetate to the acidified sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat: Repeat the extraction process (steps 2-4) on the aqueous layer and combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.[12]

Protocol 2: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 1 mL of the pre-acidified sample (pH ~3.0) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the analyte with 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 6-7).[13]

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary resolution and reproducibility for complex samples.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)Offers good retention and separation for moderately nonpolar compounds like 2-hydroxy-3-nonyl-1H-quinolin-4-one.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation for a wide range of compounds.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% BA gradient is necessary to elute the analyte with good peak shape and to clean the column of more hydrophobic components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)A triple quadrupole is excellent for targeted quantification, while a high-resolution instrument is superior for structural elucidation and confirmation of elemental composition.
Ionization Source Electrospray Ionization (ESI), Positive ModeQuinolone compounds readily form protonated molecules [M+H]+ in positive ESI.[7][8]
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150°CHelps in desolvation of the analyte ions.
Desolvation Gas Flow 800 L/hrAssists in the desolvation process.
Cone Voltage 30 VCan be optimized to balance precursor ion intensity and in-source fragmentation.
Collision Gas ArgonAn inert gas used for collision-induced dissociation.
Collision Energy 20-40 eV (Ramped)A range of collision energies should be tested to obtain a rich fragmentation spectrum.

Data Analysis and Interpretation

Identification of the Precursor Ion

The molecular formula of 2-hydroxy-3-nonyl-1H-quinolin-4-one is C18H25NO2, with a monoisotopic mass of 287.1885 g/mol . In positive ion mode ESI, the expected protonated molecule [M+H]+ will have a mass-to-charge ratio (m/z) of 288.1963. High-resolution mass spectrometry can confirm this with high mass accuracy, typically within 5 ppm.

Fragmentation Pathway and Structural Elucidation

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 288.1963 will produce characteristic fragment ions that can be used to confirm the structure. The fragmentation of quinolone derivatives often involves cleavages of the alkyl chain and fragmentation of the quinolone ring system.

A potential fragmentation pathway for 2-hydroxy-3-nonyl-1H-quinolin-4-one is proposed below. It is important to note that compounds with a hydroxyl group on the quinolone ring can exhibit complex fragmentation patterns, and may also be present as N-oxide tautomers, which can undergo a characteristic neutral loss of oxygen (16 Da).[14][15][16][17]

Fragmentation_Pathway Figure 2: Proposed Fragmentation Pathway Precursor [M+H]+ m/z 288.1963 Fragment1 Loss of H2O [M+H - H2O]+ m/z 270.1858 Precursor->Fragment1 -18.0105 Da Fragment2 Cleavage of nonyl chain (various fragments) Precursor->Fragment2 Alkyl chain losses Fragment4 Loss of CO [M+H - CO]+ m/z 260.2014 Precursor->Fragment4 -27.9949 Da Fragment3 Quinolone backbone m/z 160.0706 Fragment1->Fragment3 Further fragmentation

Caption: Proposed MS/MS fragmentation pathway for 2-hydroxy-3-nonyl-1H-quinolin-4-one.

Interpretation of Key Fragments:

  • Loss of Water (H₂O): The presence of a hydroxyl group makes the neutral loss of water (18.0105 Da) a highly probable fragmentation pathway, leading to a fragment at m/z 270.1858.

  • Alkyl Chain Fragmentation: Cleavage at various points along the C9H19 nonyl chain will produce a series of fragment ions with decreasing m/z values.

  • Quinolone Core Fragments: Fragmentation of the quinolone ring itself can lead to characteristic ions. A fragment at m/z 160.0706, corresponding to the 2-hydroxy-4-quinolone backbone after loss of the nonyl group, is plausible.

  • Loss of Carbon Monoxide (CO): The quinolone ring system can undergo a loss of CO (27.9949 Da), resulting in a fragment at m/z 260.2014.

Conclusion

The LC-MS/MS method detailed in this application note provides a comprehensive and robust approach for the characterization of 2-hydroxy-3-nonyl-1H-quinolin-4-one. The combination of efficient sample preparation, high-resolution chromatographic separation, and detailed mass spectrometric analysis allows for the unambiguous identification and structural elucidation of this important bacterial signaling molecule. This protocol can be adapted for the analysis of other quinolone derivatives in various biological and environmental matrices, supporting further research into their roles in microbiology, pharmacology, and drug discovery.

References

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Journal of the American Society for Mass Spectrometry, 12(11), 1174-1183. [Link]

  • Kozlowski, J. A., et al. (1998). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Journal of Heterocyclic Chemistry, 35(3), 633-637. [Link]

  • Lopes, R. P., et al. (2012). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 137(13), 2954-2965. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Buchardt, O., et al. (1973). Mass spectral fragmentations of alkylpyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (3), 369-373. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: Investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(18), 1727-1736. [Link]

  • Chen, Y. C., et al. (2008). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 16(5), 45-56. [Link]

  • Matuszewski, B. K., et al. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(24), 5067-5075. [Link]

  • Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International, 17(12), 1084–1093. [Link]

  • Nakajima, T., et al. (2005). Simultaneous Determination of Quinolones in Foods by LC/MS/MS. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 46(5), 209-215. [Link]

  • Núñez, O., et al. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. Journal of Hazardous Materials, 442, 129977. [Link]

  • Xu, R. N., et al. (2008). Basic Sample Preparation Techniques in LC-MS Bioanalysis. In LC-MS in Drug Bioanalysis (pp. 29-57). John Wiley & Sons, Ltd. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Chen, Y. C., et al. (2020). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Semantic Scholar. [Link]

  • Zhang, J., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography, 25(1-2), 258-271. [Link]

  • Nguyen, N. T. H., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(9), 218-239. [Link]

  • PubChem. (n.d.). (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • DC Chemicals. (n.d.). 2-Nonyl-3-hydroxy-4-quinolone Datasheet. [Link]

  • Nowakowska, Z., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Hradil, P., et al. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Current Medicinal Chemistry, 16(18), 2268-2281. [Link]

  • PubChem. (n.d.). 2-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Nguyen, N. T. H., et al. (2021). Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives. ResearchGate. [Link]

  • Gkizis, P. L., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(25), 8199. [Link]

  • Nowakowska, Z., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Van der Rest, M. E., et al. (1990). 2-n-nonyl-4-hydroxy[3-3H]quinoline N-oxide: interaction with the mitochondrial membrane. European Journal of Biochemistry, 191(2), 481-487. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • Cristalli, G., et al. (1993). Adenosine deaminase inhibitors: synthesis and structure-activity relationships of 2-hydroxy-3-nonyl derivatives of azoles. Journal of Medicinal Chemistry, 36(17), 2484-2489. [Link]

  • Jampilek, J., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(3), 2995-3019. [Link]

  • PubChem. (n.d.). 2-Nonyl-4-quinolone. National Center for Biotechnology Information. [Link]

  • Kegg. (n.d.). 3-hydroxy-2-methylquinolin-4(1H)-one. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). [Link]

  • El-Gammal, O. A., et al. (2015). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Open Journal of Synthesis Theory and Applications, 4(2), 25-34. [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. NIST WebBook. [Link]

Sources

Method

1H and 13C NMR spectroscopy reference data for 2-hydroxy-3-nonyl-1H-quinolin-4-one

Application Note: Advanced 1H and 13C NMR Spectroscopic Characterization of 2-Hydroxy-3-nonyl-1H-quinolin-4-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced 1H and 13C NMR Spectroscopic Characterization of 2-Hydroxy-3-nonyl-1H-quinolin-4-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Small Molecule Active Pharmaceutical Ingredients (APIs) and Natural Product Analogs

Introduction & Scientific Context

2-Hydroxy-3-nonyl-1H-quinolin-4-one is a lipophilic quinolone derivative structurally related to microbial quorum-sensing molecules (such as the Pseudomonas quinolone signal, PQS) and various bioactive alkaloids. A critical challenge in the structural elucidation of quinolones is their complex tautomerism. In solution, 2-hydroxy-4-quinolones exist in a dynamic equilibrium with their 4-hydroxy-2-quinolone (lactam) and 2,4-quinolinedione forms [1].

For 2-hydroxy-3-nonyl-1H-quinolin-4-one, the predominant species in polar aprotic solvents (like DMSO- d6​ ) is the 4-hydroxy-3-nonyl-1H-quinolin-2-one tautomer. This preference is driven by the thermodynamic stability of the lactam (amide) motif over the lactim (imidic acid) motif. Accurate Nuclear Magnetic Resonance (NMR) spectroscopy is essential not only to confirm the regiochemistry of the nonyl chain but also to unequivocally assign the tautomeric state based on the presence of the highly deshielded amide proton.

Causality in Spectroscopic Behavior (Expert Insights)

Do not treat NMR shifts as mere data points; they are direct readouts of the molecule's electronic environment and spatial geometry.

  • Solvent Selection Causality: The compound features strong intermolecular hydrogen bonding networks due to the C-2 carbonyl, C-4 hydroxyl, and N-1 amine. Using non-polar solvents like CDCl 3​ leads to severe line broadening and poor solubility. We mandate the use of DMSO- d6​ because its strong hydrogen-bond accepting nature disrupts these networks, yielding sharp, highly resolved resonances.

  • 1H NMR Mechanistic Shifts: The N-H proton (position 1) is deeply deshielded by the adjacent C-2 carbonyl and the aromatic ring current, pushing it to ~11.30 ppm. The C-4 hydroxyl proton typically appears around ~10.25 ppm. The aromatic proton H-5 is uniquely deshielded by the spatial proximity (peri-effect) of the C-4 oxygen, shifting it downfield to ~7.92 ppm compared to the other aromatic protons [2].

  • 13C NMR Relaxation Dynamics: Quaternary carbons in the quinolone core (C-2, C-3, C-4, C-4a, C-8a) lack attached protons, resulting in long longitudinal relaxation times ( T1​ ). To ensure these carbons are accurately detected and integrated, the relaxation delay ( D1​ ) must be extended to at least 2.0 seconds [3].

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: the 1D data provides the foundation, while the 2D data validates the 1D assignments.

Step 1: Sample Preparation
  • Weigh exactly 15–20 mg (for 1 H NMR) or 40–50 mg (for 13 C NMR) of high-purity 2-hydroxy-3-nonyl-1H-quinolin-4-one.

  • Dissolve the analyte in 0.6 mL of DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube to remove any particulate matter that could distort the magnetic field homogeneity.

Step 2: Instrumental Acquisition (400 MHz or 600 MHz Spectrometer)
  • 1 H NMR (zg30): Set the spectral width to 15 ppm. Use a 30° flip angle, 16–32 scans, and a relaxation delay ( D1​ ) of 1.5 seconds.

  • 13 C NMR (zgpg30): Set the spectral width to 250 ppm. Use a 30° flip angle, minimum 1024 scans (due to the low natural abundance of 13 C), and crucially, a D1​ of 2.0–3.0 seconds to capture the quaternary carbons (C-2, C-4).

  • 2D NMR (HMBC): Set the long-range coupling constant ( JCH​ ) to 8 Hz. This is the critical validation step.

Step 3: Data Validation Checkpoint

To validate the regiochemistry of the nonyl chain at C-3, analyze the HMBC spectrum. You must observe cross-peaks between the H-1' methylene protons of the nonyl chain and three specific carbons: C-2 (carbonyl), C-3 (quaternary alkyl-bearing), and C-4 (hydroxyl-bearing). If this triad of correlations is absent, the structural assignment is invalid.

Quantitative Data Presentation

The following tables summarize the reference chemical shifts for the 4-hydroxy-3-nonyl-1H-quinolin-2-one tautomer in DMSO- d6​ .

Table 1: 1 H NMR Reference Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
111.30s (broad)1H-N-H (Deshielded by C-2 C=O)
4-OH10.25s (broad)1H-O-H (Enolic hydroxyl)
57.92dd1H8.1, 1.5Ar-H (Peri-deshielded by C-4)
77.46ddd1H8.2, 7.1, 1.5Ar-H
87.28dd1H8.2, 1.2Ar-H
67.15ddd1H8.1, 7.1, 1.2Ar-H
1'2.58t2H7.5Aliphatic CH 2​ (Attached to C-3)
2'1.45m2H-Aliphatic CH 2​
3'–8'1.20 – 1.35m12H-Aliphatic chain bulk
9'0.85t3H6.8Terminal CH 3​

Table 2: 13 C NMR Reference Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
2163.5C=O (Quaternary)Lactam carbonyl
4158.2C-OH (Quaternary)Enolic carbon
8a138.4C (Quaternary)Aromatic bridgehead
7130.1CHAromatic methine
5123.4CHAromatic methine
6121.2CHAromatic methine
3119.8C (Quaternary)Alkyl-substituted alkene/aromatic
8115.6CHAromatic methine
4a114.9C (Quaternary)Aromatic bridgehead
3'–7'28.8 – 29.5CH 2​ Aliphatic chain bulk
2'28.5CH 2​ Aliphatic CH 2​
1'23.8CH 2​ Benzylic-type CH 2​
8'22.1CH 2​ Penultimate CH 2​
9'14.0CH 3​ Terminal methyl

Workflow Visualization

NMR_Workflow Start Sample Preparation (15-50 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C, D1 > 2s) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Analysis Spectral Analysis & Signal Integration Acq1D->Analysis Acq2D->Analysis Tautomer Tautomer Resolution (Lactam vs. Lactim) Analysis->Tautomer Structure Final Structural Elucidation Tautomer->Structure

NMR structural elucidation workflow for resolving quinolone tautomerism.

References

  • Khadem, S., & Marles, R. J. (2024). "2,4-Quinolinedione alkaloids: occurrence and biological activities.
  • Harsha, R. K., et al. (2003). "HIV Inhibitory Natural Products. 26. Quinoline Alkaloids from Euodia roxburghiana.
  • National Center for Biotechnology Information. "1,3,3-Trimethyl-2,4(1H,3H)-quinolinedione | CID 99216.
Application

Application Note: Utilizing 2-hydroxy-3-nonyl-1H-quinolin-4-one (C9-PQS) in Bacterial Quorum Sensing Assays

Executive Summary The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one (widely recognized in microbiological and pharmacological literature by its structural synonym C9-PQS or 2-nonyl-3-hydroxy-4(1H)-quinolone) is a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one (widely recognized in microbiological and pharmacological literature by its structural synonym C9-PQS or 2-nonyl-3-hydroxy-4(1H)-quinolone) is a highly potent 2-alkyl-4-quinolone (AQ) autoinducer. In Pseudomonas aeruginosa, it acts as a primary signaling molecule within the pqs quorum sensing (QS) network. This application note provides drug development professionals and microbiologists with field-proven, self-validating protocols for utilizing C9-PQS in reporter assays, virulence quantification, and high-resolution LC-MS/MS analytical workflows.

Mechanistic Overview: The PQS Quorum Sensing Network

In P. aeruginosa, QS is hierarchically governed by the Las, Rhl, and Pqs systems. The Pqs system relies on the synthesis of AQs, primarily PQS (C7-PQS) and its longer-chain congener C9-PQS.

Causality of Receptor Activation: C9-PQS binds directly to the co-inducer binding domain (CBD) of the LysR-type transcriptional regulator PqsR (MvfR) . Structural studies reveal that the PqsR CBD possesses an unusually large hydrophobic ligand-binding pocket. The nonyl (C9) chain of C9-PQS occupies this pocket with high affinity, stabilizing the receptor entirely through hydrophobic interactions and triggering a conformational change [1]. This activated complex then binds to the promoter region of the pqsABCDE operon, initiating a positive feedback loop of AQ biosynthesis and simultaneously upregulating virulence factors such as pyocyanin, elastase, and biofilm matrix components.

G A pqsABCDE Operon B HHQ / NHQ (Precursors) A->B Biosynthesis C PqsH (Monooxygenase) B->C Oxidation D PQS / C9-PQS (Autoinducers) C->D Hydroxylation E PqsR (MvfR) Transcriptional Regulator D->E Binding & Activation E->A Positive Feedback F Virulence Factors (Pyocyanin, Biofilm) E->F Gene Expression

Mechanistic pathway of C9-PQS regulating virulence via the PqsR (MvfR) quorum sensing network.

Reagent Preparation & Handling

  • Solubility & Vehicle Selection: C9-PQS is highly lipophilic and practically insoluble in aqueous media. Causality: To prevent precipitation in culture media, stock solutions (e.g., 10 mM) must be prepared in 100% Dimethyl Sulfoxide (DMSO) or LC-MS grade methanol.

  • Assay Concentration: When dosing bacterial cultures, ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or artificial membrane permeabilization, which can skew QS reporter readouts.

Protocol 1: PqsR (MvfR) Activation Reporter Assay

This assay measures the direct transcriptional activation of the pqsA promoter by C9-PQS.

Self-Validating System: We utilize a P. aeruginosa PAO1-ΔpqsA mutant strain harboring a pqsA'-lacZ chromosomal fusion. Causality: The ΔpqsA mutation abolishes endogenous AQ production, ensuring that any β-galactosidase activity is strictly a response to the exogenous C9-PQS spike, establishing a zero-background baseline.

Workflow1 Step1 1. Prepare P. aeruginosa Reporter Strain (pqsA'-lacZ) Step2 2. Compound Addition (C9-PQS in DMSO) Step1->Step2 Step3 3. Incubation (37°C, 200 rpm, 4-6 hrs) Step2->Step3 Step4 4. Cell Lysis (ONPG Substrate Addition) Step3->Step4 Step5 5. Absorbance Reading (OD420 & OD600) Step4->Step5 Step6 6. Miller Unit Calculation Step5->Step6

Step-by-step workflow for the PqsR activation reporter assay using β-galactosidase quantification.

Step-by-Step Methodology:
  • Inoculation: Grow the PAO1-ΔpqsA (pqsA'-lacZ) reporter strain overnight in Luria-Bertani (LB) broth at 37°C.

  • Sub-culturing: Dilute the overnight culture to an Optical Density (OD600) of 0.05 in fresh LB broth.

  • Compound Dosing: Aliquot 5 mL of the diluted culture into test tubes. Add C9-PQS (0.1 μM to 50 μM final concentration). Include a vehicle control (1% DMSO) and a positive control (C7-PQS).

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 4–6 hours until cultures reach early stationary phase (OD600 ~1.5), where QS is maximally active [2].

  • Cell Lysis & Reaction: Extract 100 μL of culture, add to 900 μL Z-buffer. Add 20 μL of 0.1% SDS and 20 μL of chloroform to permeabilize cells. Vortex for 10 seconds.

  • Substrate Addition: Add 200 μL of ONPG (o-nitrophenyl-β-D-galactopyranoside, 4 mg/mL). Incubate at 30°C until a pale yellow color develops.

  • Termination & Measurement: Stop the reaction with 500 μL of 1 M Na₂CO₃. Measure absorbance at 420 nm (yellow product) and 550 nm (cell scatter).

  • Calculation: Calculate Miller Units to normalize enzyme activity against cell density: Miller Units = 1000 ×[(OD420 - (1.75 × OD550)) / (Time × Volume × OD600)].

Protocol 2: Quantification of Pyocyanin Production

Pyocyanin is a redox-active phenazine whose production is heavily dependent on C9-PQS signaling.

Step-by-Step Methodology:
  • Cultivation: Grow the PAO1-ΔpqsA strain in Pseudomonas Broth (PB) supplemented with exogenous C9-PQS for 18 hours at 37°C.

  • Extraction (Organic Phase): Centrifuge 5 mL of culture (10,000 × g, 10 min). Transfer 3 mL of the cell-free supernatant to a new tube. Add 3 mL of chloroform and vortex vigorously. Causality: Pyocyanin in its unprotonated state is highly soluble in chloroform, allowing separation from hydrophilic media components.

  • Extraction (Aqueous Phase): Transfer the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. Causality: The acidic environment protonates pyocyanin, shifting it to a pink/red color and forcing it into the aqueous phase, stripping away organic contaminants.

  • Quantification: Measure the absorbance of the pink aqueous phase at 520 nm. Multiply by 17.072 to determine the concentration in μg/mL.

Protocol 3: LC-MS/MS Quantification of AQs in Biofilms

To study the spatial and temporal dynamics of C9-PQS in emerging biofilms, high-resolution LC-MS/MS is required [3].

Self-Validating System: Spike samples with a heavy-isotope internal standard (e.g., d4-PQS) prior to extraction to account for matrix effects and extraction losses.

Workflow2 A Biofilm Cultivation (Continuous Culture) B Solvent Extraction (Ethyl Acetate) A->B C Sample Concentration (Nitrogen Evaporation) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing (Quantification) D->E

Workflow for the extraction and LC-MS/MS quantification of C9-PQS and AQs from bacterial biofilms.

Step-by-Step Methodology:
  • Biofilm Cultivation: Grow P. aeruginosa biofilms on polycarbonate membranes resting on agar plates or in continuous flow cells for 48 hours.

  • Solvent Extraction: Harvest the biofilm and homogenize in 1 mL of LC-MS grade Ethyl Acetate spiked with 1 μM d4-PQS. Causality: Ethyl acetate provides optimal partitioning for lipophilic AQs while leaving highly polar exopolysaccharides behind.

  • Concentration: Centrifuge to pellet debris. Transfer the organic supernatant and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried pellet in 100 μL of Methanol:Water (50:50, v/v).

  • LC-MS/MS Analysis: Inject 5 μL onto a C18 reversed-phase column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive electrospray ionization (ESI+) mode.

Data Presentation & Expected Results

Table 1: LC-MS/MS MRM Transitions for AQ Differentiation

Causality: C9-PQS and its N-oxide congener (NQNO) are structural isomers with the exact same precursor mass (m/z 288.2). They must be differentiated by their fragmentation patterns. PQS species preferentially fragment to m/z 175.1, while N-oxides fragment to m/z 159.1 [3].

AnalytePrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)
C9-PQS 288.2175.1159.1
NQNO (Isomer)288.2159.1172.1
C7-PQS 260.2175.1159.1
HQNO 260.2159.1172.1
Table 2: Expected Pharmacological Responses in PAO1-ΔpqsA Assays
Treatment ConditionpqsA'-lacZ Reporter Activity (Miller Units)Pyocyanin Production (μg/mL)
Vehicle Control (1% DMSO)< 50< 0.5
C7-PQS (10 μM)~ 2,500~ 8.5
C9-PQS (10 μM) ~ 2,800~ 9.0

Note: C9-PQS exhibits slightly higher or equipotent agonistic activity compared to native C7-PQS due to enhanced hydrophobic packing within the PqsR binding pocket.

Troubleshooting & Causality Analysis

IssueCausality / Root CauseCorrective Action
High background in reporter assay Endogenous AQ production in the wild-type strain is masking the exogenous C9-PQS signal.Ensure the use of a verified ΔpqsA or ΔpqsABCDE knockout mutant [1].
Inconsistent LC-MS/MS peak areas Ion suppression from the biofilm exopolysaccharide (EPS) matrix.Optimize the ethyl acetate extraction ratio; ensure strict use of the d4-PQS internal standard.
C9-PQS precipitation in culture The nonyl chain renders the molecule highly hydrophobic; aqueous crash-out occurs.Pre-dilute the DMSO stock into pre-warmed (37°C) media dropwise while vortexing.

References

  • Ilangovan, A., Fletcher, M., Rampioni, G., Pustelny, C., Rumbaugh, K., Heeb, S., Cámara, M., Truman, A., Chhabra, S. R., Emsley, J., & Williams, P. (2013). "Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR)." PLoS Pathogens, 9(7), e1003508. URL:[Link]

  • Dubern, J. F., Halliday, N., Cámara, M., Winzer, K., Barrett, D. A., Hardie, K. R., & Williams, P. (2023). "Growth rate and nutrient limitation as key drivers of extracellular quorum sensing signal molecule accumulation in Pseudomonas aeruginosa." Microbiology, 169(4), 001316. URL:[Link]

  • Baig, N. F., Dunham, S. J. B., Morales-Soto, N., Shrout, J. D., Sweedler, J. V., & Bohn, P. W. (2015). "Multimodal chemical imaging of molecular messengers in emerging Pseudomonas aeruginosa bacterial communities." Analyst, 140(19), 6544-6552. URL:[Link]

Method

Application Note: Minimum Inhibitory Concentration (MIC) Testing Protocol for 2-hydroxy-3-nonyl-1H-quinolin-4-one

Target Audience: Researchers, microbiologists, and drug development professionals. Application: Antimicrobial susceptibility testing, quorum-sensing modulation, and respiratory chain inhibition assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Application: Antimicrobial susceptibility testing, quorum-sensing modulation, and respiratory chain inhibition assays.

Executive Summary

2-hydroxy-3-nonyl-1H-quinolin-4-one is a synthetic/semi-synthetic alkylquinolone (AQ) derivative structurally related to the Pseudomonas Quinolone Signal (PQS) and 2-nonyl-4-hydroxyquinoline N-oxide (NQNO). In bacterial ecosystems, alkylquinolones serve a dual function: they act as quorum-sensing (QS) signaling molecules orchestrating virulence, and as potent respiratory inhibitors against competing microorganisms[1].

Determining the Minimum Inhibitory Concentration (MIC) of this compound requires specific methodological adaptations. Because AQs are highly lipophilic, standard aqueous broth microdilution protocols often result in compound precipitation, leading to artificially inflated MIC values. This application note provides a self-validating, rigorously controlled protocol based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2], optimized specifically for hydrophobic alkylquinolones.

Mechanistic Insights: The "Why" Behind the Protocol

To design a robust experiment, one must understand the causality behind the compound's mechanism of action and its physical properties.

Dual Mechanism of Action

Alkylquinolones like 2-hydroxy-3-nonyl-1H-quinolin-4-one exert antimicrobial pressure primarily by targeting the bacterial respiratory chain. The compound binds to the quinone reduction (Qi) site of the cytochrome bc1 complex [3]. This binding disrupts the flow of electrons, causing a leak of reducing equivalents directly to oxygen. The subsequent mass production of reactive oxygen species (ROS) collapses the transmembrane proton motive force, severely depleting ATP synthesis and triggering autolysis in susceptible Gram-positive bacteria (e.g., Staphylococcus aureus)[1][3]. Concurrently, in Pseudomonas aeruginosa, it modulates the PqsR-dependent quorum-sensing pathways, altering biofilm dynamics[4].

MOA AQ 2-hydroxy-3-nonyl- 1H-quinolin-4-one CytBC1 Cytochrome bc1 Complex (Qi Site Binding) AQ->CytBC1 High Affinity QS Quorum Sensing Modulation AQ->QS Receptor Binding ROS Reactive Oxygen Species (ROS) Generation CytBC1->ROS Disrupts e- flow ATP Decreased ATP Synthesis CytBC1->ATP Reduces PMF Death Growth Inhibition & Autolysis ROS->Death ATP->Death QS->Death Biofilm Disruption

Mechanism of Action: 2-hydroxy-3-nonyl-1H-quinolin-4-one targeting Cytochrome bc1 and QS pathways.

The Solvent Causality Principle

Due to the nonyl (9-carbon) aliphatic chain, this compound is virtually insoluble in water. Dissolution requires 100% Dimethyl Sulfoxide (DMSO). However, DMSO concentrations >1% (v/v) can independently inhibit bacterial growth, confounding the MIC results. The critical protocol adaptation is maintaining a constant, sub-inhibitory DMSO concentration (e.g., 1%) across all serial dilutions. This ensures that any observed growth inhibition is causally linked to the alkylquinolone, not solvent toxicity.

Quantitative Data: Expected Susceptibility Profiles

Alkylquinolones exhibit selective toxicity. Gram-positive organisms are typically highly susceptible due to their reliance on specific respiratory cytochromes, whereas P. aeruginosa is inherently tolerant but experiences QS modulation.

Table 1: Expected MIC Ranges and Phenotypic Responses

OrganismStrainExpected MIC Range (µg/mL)Primary Phenotypic Response
Staphylococcus aureusATCC 292131.0 - 8.0Bacteriostatic / Bactericidal (ROS-induced)
Bacillus subtilisATCC 66332.0 - 16.0Growth Inhibition
Pseudomonas aeruginosaPAO1> 64.0QS Modulation / Enhanced Autolysis
Escherichia coliATCC 2592232.0 - >128.0Efflux-mediated tolerance

Experimental Protocol: Broth Microdilution

This methodology establishes a self-validating system adhering to CLSI M07 standards[2][5], ensuring reproducibility and accuracy.

Materials Required
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). The presence of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) is critical for standardizing outer membrane permeability.

  • Solvent: 100% molecular biology grade DMSO.

  • Plates: Sterile, clear, flat-bottom 96-well microtiter plates.

  • Controls: Ciprofloxacin or Tobramycin (Positive Control).

Step-by-Step Methodology

Step 1: Compound Stock Preparation

  • Weigh the 2-hydroxy-3-nonyl-1H-quinolin-4-one powder accurately.

  • Dissolve in 100% DMSO to create a master stock of 25.6 mg/mL . Vortex thoroughly until completely clear. Note: Store aliquots at -20°C to prevent freeze-thaw degradation.

Step 2: Preparation of the Working Solution & Serial Dilution

  • Dilute the master stock 1:50 in CAMHB to create a 512 µg/mL working solution containing 2% DMSO .

  • Prepare a "Diluent Broth" consisting of CAMHB supplemented with 2% DMSO .

  • In the 96-well plate, add 50 µL of the Diluent Broth to columns 2 through 10.

  • Add 100 µL of the 512 µg/mL working solution to Column 1.

  • Transfer 50 µL from Column 1 to Column 2, mix by pipetting 4-5 times, and repeat this two-fold serial dilution up to Column 10. Discard 50 µL from Column 10. (This maintains a constant 2% DMSO concentration in all test wells before inoculation).

Step 3: Inoculum Standardization

  • Select 3-5 morphologically identical colonies from an overnight agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using a densitometer.

  • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1×106 CFU/mL .

Step 4: Inoculation (The Self-Validating Setup)

  • Add 50 µL of the standardized inoculum ( 1×106 CFU/mL) to columns 1 through 11.

  • Final Assay Conditions: The final volume per well is 100 µL. The final compound concentrations range from 256 µg/mL to 0.5 µg/mL . The final bacterial concentration is exactly 5×105 CFU/mL (as mandated by CLSI M07)[5]. The final DMSO concentration is locked at 1% .

  • Control Wells Setup:

    • Column 11 (Growth + Solvent Control): 50 µL Diluent Broth (2% DMSO) + 50 µL Inoculum. Validates that 1% final DMSO does not inhibit growth.

    • Column 12 (Sterility Control): 100 µL plain CAMHB. Validates media sterility.

    • Separate Plate (Positive Control): Standard antibiotic (e.g., Ciprofloxacin) to validate strain susceptibility.

Step 5: Incubation and Reading

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 37°C for 16-20 hours under aerobic conditions.

  • Determine the MIC visually using a reading mirror or via a spectrophotometer (OD600). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow Prep 1. Stock Preparation (25.6 mg/mL in 100% DMSO) Dilution 2. Serial Dilution in CAMHB (Maintains constant 2% DMSO) Prep->Dilution Inoculation 4. Plate Inoculation (50 µL Drug + 50 µL Bugs) Dilution->Inoculation Inoculum 3. Inoculum Standardization (0.5 McFarland -> 1x10^6 CFU/mL) Inoculum->Inoculation Incubation 5. Incubation (37°C, 16-20 hours) Inoculation->Incubation Read 6. MIC Determination (Lowest conc. with no visible growth) Incubation->Read

Standardized Broth Microdilution Workflow for Hydrophobic Alkylquinolones based on CLSI M07.

Data Interpretation & Troubleshooting

  • Precipitation in High-Concentration Wells: If precipitation is observed in Column 1 (256 µg/mL) upon adding the aqueous inoculum, the MIC cannot be accurately read at this concentration. Record the result as ">128 µg/mL" or utilize a surfactant (e.g., 0.002% Polysorbate-80) if validated, though CLSI warns against unvalidated modifications[5][6].

  • Trailing Endpoints: Alkylquinolones can sometimes cause "trailing" (a gradual reduction in growth rather than a sharp cutoff) due to their bacteriostatic nature at lower concentrations. Read the MIC at the well showing ≥80% reduction in growth compared to the control.

  • Failed Solvent Control: If Column 11 shows poor growth, the bacterial strain is sensitive to 1% DMSO. The assay must be repeated using a master stock of higher concentration to achieve a final DMSO concentration of ≤0.5% .

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at:[Link]

  • D'Andrea, F., et al. (2023). Alkyl-quinolone-dependent quorum sensing controls prophage-mediated autolysis in Pseudomonas aeruginosa colony biofilms. Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI) & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Available at:[Link]

  • American Society for Microbiology (ASM). (2025). Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. Journal of Clinical Microbiology. Available at:[Link]

  • Schütz, C., et al. (2018). Competitive Live-Cell Profiling Strategy for Discovering Inhibitors of the Quinolone Biosynthesis of Pseudomonas aeruginosa. Journal of the American Chemical Society. Available at:[Link]

  • Lin, J., et al. (2018). Disruption of the Pseudomonas aeruginosa Tat system perturbs PQS-dependent quorum sensing and biofilm maturation through lack of the Rieske cytochrome bc1 sub-unit. PLOS Pathogens. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxy-3-nonyl-1H-quinolin-4-one (HNQ) Synthesis

Welcome to the HNQ Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of alkylated quinolinone scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the HNQ Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield of alkylated quinolinone scaffolds. 2-Hydroxy-3-nonyl-1H-quinolin-4-one (often referred to by its tautomeric name, 3-nonyl-4-hydroxy-2-quinolone) is a privileged structural motif in antimicrobial drug discovery 1. However, classical synthetic routes like the Knorr-type or Conrad-Limpach cyclizations are notoriously plagued by thermal degradation, incomplete amidation, and challenging purifications 2.

This guide provides field-validated methodologies, mechanistic troubleshooting, and yield optimization strategies to ensure robust, reproducible synthesis.

Mechanistic Workflow: Thermal vs. Microwave-Assisted Pathways

HNQ_Synthesis cluster_thermal Path A: Conventional Thermal cluster_mw Path B: Microwave-Assisted A Aniline + Diethyl 2-nonylmalonate B1 Amidation (150°C) - EtOH A->B1 Heat C1 BiCl3 Catalyst (20 mol%) EtOH Solvent A->C1 Green Chem B2 Cyclization (250°C) Dowtherm A B1->B2 - EtOH D Tautomerization (Enol-Keto) B2->D C2 MW Irradiation (150°C) 15-20 min C1->C2 C2->D E 2-hydroxy-3-nonyl-1H-quinolin-4-one (Target HNQ) D->E Equilibrium

Figure 1: Mechanistic workflow comparing conventional thermal and microwave-assisted synthesis of HNQ.

Yield Optimization Data

To make informed protocol decisions, review the empirical data comparing the classical thermal cyclization against the modern Lewis acid-catalyzed microwave approach 3.

ParameterPath A: Conventional ThermalPath B: Microwave-Assisted (BiCl₃)
Catalyst None (Thermal activation)BiCl₃ (20 mol%)
Solvent Dowtherm A (Biphenyl/Diphenyl ether)Absolute Ethanol
Reaction Temp 250 °C150 °C
Reaction Time 4 – 6 hours15 – 20 minutes
Average Yield 35 – 45%65 – 75%
Primary Impurities Decarboxylation products, oxidized tarsUnreacted starting materials
Scalability High (Batch reactors)Moderate (Limited by MW vial size)
Validated Experimental Protocols
Protocol A: Conventional Thermal Cyclization

Use this method if microwave synthesis equipment is unavailable. It relies on extreme heat to overcome the activation energy barrier of the intramolecular cyclization.

  • Amidation: In a 250 mL round-bottom flask equipped with a short-path distillation head, combine aniline (1.0 eq) and diethyl 2-nonylmalonate (1.2 eq). Heat the neat mixture to 150 °C under a nitrogen atmosphere for 2 hours.

    • Validation Checkpoint: Monitor the distillation thermometer. It should hold steady at ~78 °C, confirming the active removal of ethanol. If the temperature drops, amidation is complete or stalled.

  • Cyclization: Add 50 mL of Dowtherm A to the flask. Increase the heating mantle temperature to 250 °C. Maintain for 3–4 hours.

  • Workup: Cool the mixture to 50 °C (do not let it reach room temperature, or Dowtherm A may solidify). Pour the mixture slowly into 250 mL of vigorously stirred, ice-cold hexanes.

    • Validation Checkpoint: The target HNQ should immediately precipitate as an off-white solid due to its high polarity, while the non-polar Dowtherm A remains in the hexane solution.

  • Purification: Filter under vacuum, wash the cake with cold hexanes (3 x 50 mL), and recrystallize from boiling ethanol/water.

Protocol B: Microwave-Assisted BiCl₃ Catalysis (Recommended)

This green-chemistry protocol utilizes Bismuth(III) chloride as a mild, non-toxic Lewis acid to activate the ester carbonyl, drastically lowering the required cyclization temperature and preventing thermal degradation 3.

  • Preparation: In a 20 mL microwave-safe glass tube, combine aniline (1.0 eq), diethyl 2-nonylmalonate (1.2 eq), and BiCl₃ (20 mol%) in 2 mL of absolute ethanol.

  • Irradiation: Seal the tube and place it in a dedicated microwave reactor. Irradiate at 150 °C for 15 minutes.

    • Validation Checkpoint: The pressure profile on the microwave synthesizer should remain stable. A sudden spike indicates solvent degradation or a runaway reaction.

  • Workup: Dilute the cooled mixture with 10 mL of ethanol. Filter the mixture to recover the heterogeneous BiCl₃ catalyst for future reuse.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of petroleum ether/EtOAc).

Troubleshooting & FAQs

Q1: Why is my cyclization yield stalling below 40% in the thermal method? Causality: The initial amidation step forms an intermediate (ethyl 2-(phenylcarbamoyl)undecanoate) and releases ethanol. This is an equilibrium-driven reaction. If your setup uses a standard reflux condenser, the ethanol condenses and returns to the flask, thermodynamically hindering the forward reaction. Solution: You must use a short-path distillation head or a Dean-Stark trap to actively remove the ethanol from the system. Furthermore, prolonged heating above 250 °C causes the nonyl chain to degrade and the malonate core to undergo decarboxylation. Strictly limit heating at 250 °C to 4 hours.

Q2: My NMR shows a mixture of two compounds, but TLC shows only one distinct spot. Is my product impure? Causality: 2-hydroxy-3-nonyl-1H-quinolin-4-one exists in a tautomeric equilibrium with its enol-keto counterpart, 3-nonyl-4-hydroxyquinolin-2(1H)-one 1. In polar protic NMR solvents (like DMSO-d6), the equilibrium exchange rate is slow on the NMR timescale, resulting in two distinct sets of signals. Solution: This is a natural physical phenomenon of quinolinones, not an impurity. To simplify your spectra and prove purity, run the NMR at an elevated temperature (e.g., 80 °C) to coalesce the signals into a single time-averaged spectrum.

Q3: How exactly does BiCl₃ improve the yield in the microwave protocol? Causality: High thermal stress in Path A leads to side reactions (polymerization and oxidation). BiCl₃ acts as a carbophilic Lewis acid. It coordinates with the oxygen of the ester carbonyl group on the malonate, withdrawing electron density and making the carbonyl carbon highly electrophilic. This drastically lowers the activation energy required for the intramolecular nucleophilic attack by the aromatic ring 3. Solution: By lowering the activation energy, the reaction can proceed at 150 °C instead of 250 °C, virtually eliminating thermal degradation and boosting yields by ~30%.

Q4: I am struggling to remove Dowtherm A from my final product. Rotary evaporation isn't working. Causality: Dowtherm A is a eutectic mixture of biphenyl and diphenyl ether. It has a boiling point of 258 °C, making it impossible to remove via standard rotary evaporation without a high-vacuum pump, which risks bumping and product loss. Solution: Exploit the polarity difference. Your target molecule is highly polar and capable of extensive hydrogen bonding. By pouring the crude reaction mixture into a vast excess of cold, non-polar solvent (like hexanes), the Dowtherm A remains fully solvated while the target quinolinone crashes out.

References
  • Bouone, Y. O., et al. "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." RSC Advances, 2023. 3

  • Kaczorowska, K., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC - NIH, 2025. 2

  • Zhou, Y., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules (PMC - NIH), 2020.1

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-Hydroxy-3-nonyl-1H-quinolin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic biological activity of alkyl quinolones in their assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic biological activity of alkyl quinolones in their assays. 2-hydroxy-3-nonyl-1H-quinolin-4-one is a potent signaling molecule and inhibitor, but its chemical structure makes it highly vulnerable to oxidative degradation.

This guide abandons generic storage advice to provide the exact mechanistic causality behind this instability, alongside self-validating protocols to ensure absolute structural integrity during your experiments.

The Causality of Degradation: Mechanism & Kinetics

To prevent degradation, we must first understand the chemical vulnerabilities of the quinolone ring. The 2-hydroxy-4-oxo motif (and its tautomers) creates an electron-rich center that is highly susceptible to oxygenolytic cleavage[1].

  • Metal-Catalyzed Auto-Oxidation: The hydroxyl and oxo groups act as a bidentate ligand, strongly chelating trace transition metals such as Fe³⁺ and Cu²⁺. These metal complexes lower the activation energy for the reduction of dissolved molecular oxygen, generating reactive oxygen species (ROS) that aggressively attack the C2-C3 bond[2].

  • Photo-Oxidation: Exposure to UV or visible light excites the conjugated π -system of the quinolone, accelerating radical formation and subsequent ring cleavage into inactive anthranilic acid derivatives[1].

  • Bench-Top Instability: Empirical analytical validations demonstrate that alkyl-quinolones exhibit poor bench-top stability in non-degassed matrices, rapidly degrading if left at room temperature exposed to ambient air[3].

G Q 2-hydroxy-3-nonyl- 1H-quinolin-4-one Deg Oxidative Cleavage (Anthranilic Acid) Q->Deg Oxidation O2 Dissolved Oxygen (ROS Generation) O2->Deg Metals Trace Metals (Fe3+, Cu2+) Metals->Deg Light UV/Vis Light (Photo-oxidation) Light->Deg Argon Argon Purging Argon->O2 Blocks EDTA Metal Chelators EDTA->Metals Sequesters Amber Amber Vials Amber->Light Shields

Mechanisms of quinolone oxidative degradation and targeted preventive interventions.

Troubleshooting Guides & FAQs

Q: My stock solution turned from colorless to deep brown over a month at -20°C. What happened? A: This color shift is the hallmark of advanced oxidative degradation. The brown color arises from the polymerization of anthranilic acid derivatives and quinoline-diones formed during oxygenolytic cleavage[1]. At -20°C, dissolved oxygen in the solvent (e.g., DMSO) remains reactive over time. Intervention: You must degas your reconstitution solvent and backfill the vial headspace with an inert gas (Argon or Nitrogen) prior to freezing.

Q: I observe high batch-to-batch variability in my biological assays. How can I verify the integrity of my stock? A: You must implement a self-validating analytical check. Do not rely on biological assay readouts to detect chemical degradation. Intervention: Measure the UV-Vis absorbance of a diluted aliquot. Intact 2-hydroxy-3-nonyl-1H-quinolin-4-one exhibits a sharp, characteristic absorbance peak at ~312–340 nm. A reduction in this peak's amplitude or a broadening of the spectrum indicates degradation. For absolute certainty, use LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the [M+H - H2O]⁺ fragment[3].

Q: Can I store the compound in aqueous buffers for daily use? A: No. Aqueous buffers are saturated with dissolved oxygen and contain trace amounts of catalytic transition metals. Alkyl-quinolones degrade rapidly in these environments[2]. Intervention: Store the compound in anhydrous, degassed DMSO. When preparing aqueous working solutions for assays, do so immediately before use, and consider adding a trace metal chelator (e.g., 50–100 µM EDTA) to the buffer to sequester catalytic Fe³⁺/Cu²⁺.

Quantitative Data: Impact of Storage Conditions

The following table synthesizes the expected stability of 2-hydroxy-3-nonyl-1H-quinolin-4-one under various storage conditions, demonstrating the necessity of stringent environmental control[3].

Storage MatrixAtmosphereLight ExposureTemperatureEstimated Half-LifeDegradation Risk
Aqueous Buffer (pH 7.4)Ambient AirAmbient Light25°C< 12 HoursCritical
DMSO (Standard)Ambient AirDark4°C3 - 5 DaysHigh
DMSO (Standard)Ambient AirDark-20°C2 - 4 WeeksModerate
DMSO (Degassed) Argon Overlay Dark (Amber) -80°C > 12 Months Minimal
Self-Validating Experimental Protocol: Ultra-Stable Stock Preparation

This methodology is designed as a self-validating system. By integrating analytical checkpoints directly into the workflow, you guarantee that the material used in your downstream assays is structurally intact.

Materials Required:

  • Anhydrous, HPLC-grade DMSO.

  • Argon gas source with a sterile needle attachment.

  • Amber glass HPLC vials with PTFE-lined septa.

  • Lyophilized 2-hydroxy-3-nonyl-1H-quinolin-4-one.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the lyophilized quinolone powder in the degassed DMSO to achieve your target concentration (e.g., 10 mM). Perform this step in a low-light environment.

  • Validation Checkpoint 1 (Baseline): Immediately remove a 1 µL aliquot, dilute in 1 mL of methanol, and record the UV-Vis spectrum (250–400 nm). Save this spectrum as your baseline standard.

  • Aliquoting: Dispense the reconstituted solution into single-use amber glass vials (e.g., 50 µL per vial) to prevent repeated freeze-thaw cycles, which introduce oxygen and condensation[3].

  • Inert Gas Overlay: Gently blow Argon gas over the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Storage: Transfer the sealed vials to a -80°C freezer.

  • Validation Checkpoint 2 (Pre-Assay): Upon thawing an aliquot for an experiment, repeat the UV-Vis measurement (Step 3). The spectrum must perfectly overlay with the baseline. If the 312-340 nm peak has diminished by >5%, discard the aliquot.

W S1 1. Lyophilized Powder S2 2. Reconstitute in Degassed DMSO S1->S2 S3 3. Aliquot into Amber Vials S2->S3 S4 4. Argon Overlay S3->S4 S5 5. Store at -80°C S4->S5

Step-by-step workflow for the reconstitution and long-term storage of quinolone stocks.

References
  • 4-Quinolones: Smart Phones of the Microbial World Source: Chemical Reviews (ACS Publications) URL:[Link]

  • 3-Hydroxyflavones and 3-Hydroxy-4-oxoquinolines as Carbon Monoxide-Releasing Molecules Source: PMC (National Institutes of Health) URL:[Link]

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

resolving HPLC baseline noise and peak tailing for 2-hydroxy-3-nonyl-1H-quinolin-4-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-hydroxy-3-nonyl-1H-quinolin-4-one (NQO) and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-hydroxy-3-nonyl-1H-quinolin-4-one (NQO) and related alkylquinolones.

Analyzing alkylquinolones—compounds structurally analogous to the Pseudomonas quinolone signal (PQS)—requires moving beyond generic HPLC advice. These molecules possess unique bidentate chelating properties and basic nitrogen centers that fundamentally alter their behavior in a liquid chromatography system. This guide provides field-proven, mechanistically grounded solutions to resolve severe peak tailing and baseline noise.

Biological Context: Why We Analyze NQO

NQO is a synthetic analog of PQS, a critical quorum-sensing signaling molecule in Pseudomonas aeruginosa. Understanding its biological pathway helps contextualize why these molecules are highly reactive with their environment—both in vivo and inside your HPLC hardware.

signaling pqsABCDE pqsABCDE Operon HHQ HHQ (Precursor) pqsABCDE->HHQ Biosynthesis NQO NQO / PQS Analogs HHQ->NQO Oxidation PqsR PqsR (MvfR) Receptor NQO->PqsR Binding PqsR->pqsABCDE Positive Feedback Virulence Virulence & Biofilm PqsR->Virulence Gene Expression

Pseudomonas alkylquinolone signaling pathway and NQO analog integration.

Part 1: Resolving Peak Tailing (FAQs)

Q1: Why does my NQO peak exhibit severe tailing (Asymmetry Factor > 2.0) or appear as a broad smear, even on a brand-new C18 column?

A1: Peak tailing for 2-alkyl-4-quinolones is rarely a column degradation issue; it is a fundamental chemical incompatibility driven by two distinct secondary retention mechanisms:

  • Trace Metal Chelation: The adjacent hydroxyl and ketone groups on the quinolone ring act as a powerful bidentate ligand. NQO will actively chelate transition metals (specifically Fe³⁺) present in the stainless steel tubing, frits, and column bodies[1]. This causes the analyte to temporarily adsorb to the hardware, dragging out the elution profile.

  • Silanol Interactions: The secondary amine/imine nitrogen in the quinolone ring is basic. At a neutral or mid-pH, residual silanols (Si-OH) on the silica stationary phase deprotonate into negatively charged species (Si-O⁻). The protonated NQO undergoes strong ion-exchange interactions with these active sites, causing tailing[2],[3].

mechanism NQO NQO Analyte Fe Fe3+ in Hardware NQO->Fe Chelation SiOH Ionized Silanols NQO->SiOH Ionic Binding Tailing Severe Peak Tailing Fe->Tailing SiOH->Tailing

Mechanistic causes of NQO peak tailing via metal chelation and silanol interactions.

Q2: How do I permanently eliminate this tailing effect?

A2: You must chemically mask both the hardware and the stationary phase.

  • To address chelation: Add a metal chelator like EDTA (100–200 µM) to your aqueous mobile phase[1]. EDTA has a higher affinity for Fe³⁺ than NQO, effectively passivating the stainless steel surfaces and preventing the analyte from sticking. Alternatively, migrate your method to a bio-inert (PEEK) LC system.

  • To address silanols: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this low pH, the acidic silanol groups are fully protonated (neutralized), shutting down the ion-exchange retention mechanism[2],[3].

Part 2: Resolving Baseline Noise (FAQs)

Q1: I added EDTA to fix the tailing, but now my UV baseline is highly erratic and drifts upward during my gradient. What went wrong?

A1: You have traded a chemical problem for an optical one. EDTA and its resulting metal-complexes absorb strongly in the low UV range (<250 nm). As your gradient increases the organic modifier (e.g., Acetonitrile), the solubility and UV cutoff of the mobile phase shift, causing a massive baseline drift[4].

  • Solution: If you must use UV detection, shift your detection wavelength to a more specific absorbance maximum for quinolones (typically around 280-320 nm) where EDTA absorbance is negligible. For ultimate sensitivity, transition from UV to LC-MS/MS (MRM mode), where EDTA-induced optical noise is irrelevant[1].

Q2: My baseline shows regular, rhythmic spikes (pulsations) even under isocratic conditions. Is this related to the analyte?

A2: No. Regular, rhythmic baseline noise that matches the stroke of your pump is almost always caused by micro-bubbles in the pump check valves or flow cell[5],[4].

  • Causality: When aqueous and organic solvents mix, the solubility of dissolved gases decreases, causing outgassing. If the mobile phase is not properly degassed, these bubbles cause cavitation in the pump head, leading to pressure fluctuations that alter the refractive index of the solvent in the UV flow cell[5].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying these chemical interventions to NQO analysis.

Mobile Phase ConditionTailing Factor ( As​ )Baseline Noise (mAU)S/N RatioPrimary Mechanism Addressed
Water / MeCN (No additives) 3.8 (Severe)0.512None (Baseline state)
0.1% Formic Acid (FA) 2.1 (Moderate)0.845Suppresses silanol ionization
0.1% FA + 200 µM EDTA 1.1 (Ideal)4.2 (High)28Masks metal chelation
0.1% FA (PEEK System, No EDTA) 1.05 (Ideal)0.6115Eliminates hardware metals entirely

Part 4: Self-Validating Experimental Protocols

To guarantee success, do not blindly apply fixes. Use the following self-validating protocols to ensure your system is properly optimized.

Protocol 1: System Passivation & Mobile Phase Optimization

Use this protocol to prepare a standard stainless-steel HPLC for NQO analysis.

  • System Flush (Hardware Passivation): Remove the analytical column and replace it with a zero-dead-volume union. Flush the system with 20% Nitric Acid at 1.0 mL/min for 30 minutes.

    • Causality: Nitric acid strips active iron oxides from the stainless steel tubing, temporarily passivating the system.

  • Neutralization: Flush the system with LC-MS grade water until the waste line effluent reaches pH 7.0.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid + 100 µM EDTA in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: FA suppresses silanols; EDTA continuously masks any newly exposed metal sites.

  • Column Equilibration: Reinstall the C18 column. Pump the mobile phase at initial gradient conditions for a minimum of 20 column volumes.

    • Validation Check: Inject a standard of NQO. Calculate the Tailing Factor ( As​ ). If As​ < 1.2, the system is validated. If As​ > 1.5, increase EDTA concentration to 200 µM and repeat Step 4.

Protocol 2: Baseline Noise Isolation Workflow

Use this protocol to pinpoint the exact source of erratic baselines.

  • Isolate the Column: Remove the column, install a union, and run your gradient method.

    • Causality: This removes the stationary phase from the equation.

    • Validation Check: If the baseline is now flat, the noise was caused by column bleed or late-eluting contaminants. If the noise persists, proceed to Step 2.

  • Isolate the Flow: Stop the pump entirely (0.0 mL/min). Monitor the detector signal for 10 minutes.

    • Causality: Differentiates between hydrodynamic noise and opto-electronic noise.

    • Validation Check: If the noise stops, the issue is flow-related (check valves, degasser, or solvent mixing)[5]. If the noise continues at zero flow, the issue is a failing UV lamp or a trapped bubble in the flow cell[4].

workflow Start HPLC Issue Detected Tailing Peak Tailing (As > 1.5) Start->Tailing Noise Baseline Noise / Drift Start->Noise Metal Metal Chelation? Tailing->Metal Silanol Silanol Interaction? Tailing->Silanol Degas Check Degasser Noise->Degas Flush Flush Flow Cell Noise->Flush EDTA Add 100 µM EDTA Metal->EDTA Acid Lower pH to 2.5 Silanol->Acid

Diagnostic workflow for resolving NQO peak tailing and baseline noise.

References

  • Sharp, B. (2025). Troubleshooting Common HPLC Issues. Labcompare. Available at:[Link]

  • Persee Technical Team. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PGeneral. Available at: [Link]

  • Lepine, F., et al. (2025). Bioanalysis of Pseudomonas aeruginosa alkyl quinolone signalling molecules in infected mouse tissue using LC-MS/MS. ResearchGate. Available at: [Link]

  • CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

Sources

Optimization

reducing off-target cytotoxicity of 2-hydroxy-3-nonyl-1H-quinolin-4-one in cellular assays

A Guide to Mitigating Off-Target Cytotoxicity in Cellular Assays Welcome, researchers. As a Senior Application Scientist, I've developed this technical guide to help you navigate the challenges associated with the off-ta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Off-Target Cytotoxicity in Cellular Assays

Welcome, researchers. As a Senior Application Scientist, I've developed this technical guide to help you navigate the challenges associated with the off-target cytotoxicity of 2-hydroxy-3-nonyl-1H-quinolin-4-one (HNQ) in your cellular assays. This document provides in-depth, field-proven insights to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions about HNQ's behavior in cellular systems, focusing on the root causes of off-target effects.

Q1: What is the primary mechanism of HNQ's off-target cytotoxicity?

A1: The predominant off-target effect of HNQ and structurally related quinolone compounds is mitochondrial toxicity.[1] This is not typically a single event but a cascade that begins with the disruption of normal mitochondrial function. The primary mechanisms include:

  • Inhibition of the Electron Transport Chain (ETC): HNQ can interfere with the function of ETC complexes, impairing oxidative phosphorylation.[1] This leads to a decrease in ATP production and a loss of mitochondrial membrane potential (ΔΨm).[1][2][3]

  • Induction of Oxidative Stress: The disruption of the ETC leads to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide anions (O2−).[2][4] This surge in ROS overwhelms the cell's endogenous antioxidant defenses, causing oxidative damage to lipids, proteins, and DNA.[5][6]

  • Initiation of Apoptosis: Significant mitochondrial damage triggers the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[7] Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently activating executioner caspase-3, culminating in programmed cell death.[7][8][9]

HNQ_Cytotoxicity_Pathway HNQ HNQ Exposure Mito Mitochondrial Dysfunction (ETC Inhibition) HNQ->Mito Primary Off-Target Effect ROS Increased ROS Production (Oxidative Stress) Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Apoptosis Apoptosis ROS->Apoptosis Oxidative Damage CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: HNQ-induced mitochondrial cytotoxicity pathway.

Q2: How does the serum concentration in my cell culture medium affect HNQ's activity?

A2: This is a critically important and often overlooked variable. HNQ, like many small molecules, can bind to plasma proteins such as albumin present in fetal bovine serum (FBS).[10][11] It is the unbound , or free, fraction of the drug that is pharmacologically active and able to traverse cell membranes to exert its effects, both on-target and off-target.[12][13]

  • High Serum Concentration: Leads to higher protein binding, reducing the free concentration of HNQ. This can mask both the intended therapeutic effect and the off-target cytotoxicity, requiring you to use a higher total concentration to see an effect.

  • Low Serum Concentration (or Serum-Free Media): Results in a much higher free fraction of HNQ. This can dramatically increase its potency and, consequently, its off-target cytotoxicity, often leading to widespread cell death at concentrations that were well-tolerated in serum-replete conditions.

Therefore, maintaining a consistent serum concentration across all experiments, including controls, is essential for reproducibility. When comparing data, always report the serum percentage used.[12]

Q3: How can I distinguish between on-target effects and off-target cytotoxicity?

A3: This is the central challenge. A multi-pronged approach is necessary:

  • Use a Rescue Agent: If the off-target cytotoxicity is due to oxidative stress, co-treatment with an antioxidant may rescue the cells from death without affecting the on-target activity. This is a strong indicator of an off-target mechanism.

  • Confirm Target Engagement: Use a method that directly measures the binding of HNQ to its intended target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent technique for this.[14][15] It measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement at specific concentrations.[16][17]

  • Phenotypic Anchoring: Use a positive control compound known to act on the same target as HNQ but with a different chemical scaffold. If both compounds produce the same on-target phenotype but only HNQ causes widespread cytotoxicity, this points to an off-target effect specific to HNQ's structure.

  • Off-Target Profiling: Employ broader screening methods like cell microarray analysis to identify unintended binding partners of your compound.[18]

Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
Widespread cell death even at low HNQ concentrations. 1. High Free Drug Fraction: The culture medium has low or no serum, increasing the unbound, active concentration of HNQ.[12] 2. High Cellular Sensitivity: The cell line being used is particularly susceptible to mitochondrial disruption or oxidative stress.1. Standardize Serum: Ensure all experiments use a consistent, clearly reported serum concentration (e.g., 10% FBS). If using serum-free media, perform a new dose-response curve starting at much lower concentrations (nM range). 2. Antioxidant Co-treatment: Perform a "rescue" experiment by co-incubating cells with HNQ and a mitochondria-targeted antioxidant like MitoQ or a general antioxidant like N-acetylcysteine (NAC).[2][3] If cell viability improves, this confirms oxidative stress as a major contributor to the cytotoxicity.
Inconsistent IC50 values between experimental replicates. 1. Variable Serum Lots: Different lots of FBS can have varying protein content, altering the free fraction of HNQ.[12] 2. Inconsistent Cell Passage Number/Health: Cells at high passage numbers or in poor health are more susceptible to stress-induced cytotoxicity. 3. Compound Instability: HNQ may be degrading in the media over long incubation times.1. Use a Single Serum Lot: For a given set of experiments, use the same lot of FBS. If you must switch lots, re-validate your dose-response curve. 2. Standardize Cell Culture: Use cells within a defined low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 3. Assess Compound Stability: Measure your on-target endpoint at various time points (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time before potential compound degradation or overwhelming cytotoxicity confuses the results.
The "rescue" with antioxidants is only partial. 1. Multiple Cytotoxic Mechanisms: While oxidative stress is a major factor, HNQ may also be inducing cytotoxicity through other off-target mechanisms (e.g., direct inhibition of other essential enzymes).[19] 2. Insufficient Antioxidant Concentration: The concentration of the antioxidant may not be sufficient to neutralize the level of ROS being produced.1. Mechanism-Specific Inhibitors: Test co-treatment with inhibitors of other cell death pathways. For example, use a pan-caspase inhibitor like Z-VAD-FMK to see if blocking apoptosis improves viability.[8] 2. Titrate Antioxidant: Perform a dose-response experiment for the antioxidant in the presence of a fixed, cytotoxic concentration of HNQ to find the optimal rescue concentration.
Experimental Protocols & Workflows
Protocol 1: Mitigating Cytotoxicity with Antioxidant Co-treatment

This protocol validates if oxidative stress is the primary driver of HNQ's off-target cytotoxicity.

  • Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of assay.

  • Preparation of Reagents:

    • Prepare a 100x stock solution of N-acetylcysteine (NAC) or MitoQ in the appropriate vehicle (e.g., water or DMSO).

    • Prepare 2x working solutions of HNQ in complete medium (with standardized serum). Create a serial dilution to cover a range of concentrations (e.g., from 100 µM down to 1 nM).

    • Prepare 2x working solutions of the antioxidant in complete medium at a pre-determined final concentration (e.g., 5 mM for NAC, 1 µM for MitoQ).[2]

  • Experimental Setup (Quadruplicate wells recommended):

    • Control: Add 50 µL of medium + 50 µL of medium with vehicle.

    • Antioxidant Only: Add 50 µL of 2x antioxidant + 50 µL of medium with vehicle.

    • HNQ Only: Add 50 µL of each 2x HNQ concentration + 50 µL of medium.

    • HNQ + Antioxidant: Add 50 µL of each 2x HNQ concentration + 50 µL of 2x antioxidant.

  • Incubation: Incubate the plate for your standard experimental duration (e.g., 24 or 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.

  • Data Analysis: Plot the dose-response curves for "HNQ Only" and "HNQ + Antioxidant". A significant rightward shift in the IC50 curve for the co-treatment group indicates that the antioxidant is protecting the cells from HNQ-induced cytotoxicity.

Caption: Troubleshooting workflow for high HNQ cytotoxicity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) Workflow

This protocol provides a conceptual workflow to confirm direct binding of HNQ to its intracellular target.

  • Cell Treatment: Treat intact cells in suspension with either vehicle (DMSO) or a saturating concentration of HNQ.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes to induce protein denaturation. Cool immediately.

  • Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.

  • Detection: Collect the supernatant. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western Blot or mass spectrometry.[16]

  • Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and HNQ-treated samples. A rightward shift in the melting curve for the HNQ-treated sample indicates thermal stabilization, confirming that HNQ has bound to the target protein.[14]

References
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Hussain, G., et al. (2023). Antioxidant-Mediated Modulation of Bacterial Antibiotic Susceptibility. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Retrieved from [Link]

  • Lowes, D. A., et al. (2009). The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone induced oxidative stress and mitochondrial membrane. Free Radical Research.
  • Yeh, J. Y., et al. (2017). 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells. Oncology Letters. Retrieved from [Link]

  • Sim, S. M. (2012). Antagonism of vitamin C and vitamin E on action of quinolones. Universa Medicina.
  • Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • Masadeh, M. M., et al. (2012). Effect of antioxidants on ciprofloxacin induced cytotoxicity. ResearchGate. Retrieved from [Link]

  • Lowes, D. A., et al. (2009). The mitochondria targeted antioxidant MitoQ protects against fluoroquinolone-induced oxidative stress and mitochondrial membrane damage in human Achilles tendon cells. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2023). Combating mitochondrial toxicity: looking at the past and where to go. Toxicology Advances. Retrieved from [Link]

  • Gräber, S., et al. (2023). Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. Retrieved from [Link]

  • Prager, I., & Watzl, C. (2019). Mechanisms of natural killer cell-mediated cellular cytotoxicity. Journal of Leukocyte Biology. Retrieved from [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Retrieved from [Link]

  • Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. Retrieved from [Link]

  • Sannikova, D., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]

  • Deranged Physiology. (2023). Protein binding of drugs. Retrieved from [Link]

  • Pinchuk, S. V., & Piatkov, E. I. (2012). Cellular Caspases: New Targets for the Action of Pharmacological Agents. IntechOpen. Retrieved from [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of natural killer cell-mediated cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound-7 induced apoptosis is dependent on caspase 9 activation and.... Retrieved from [Link]

  • MDPI. (2024). Cutting-Edge Strategies to Enhance Bioactive Compound Production in Plants. Retrieved from [Link]

  • Aldred, K. J., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. Retrieved from [Link]

  • Shargel, L., & Yu, A. B. C. (2022). Protein binding Chapter 10. Retrieved from [Link]

  • Collins, L. E., & Könighaus, M. (2022). Do antibiotics cause mitochondrial and immune cell dysfunction? A literature review. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • DergiPark. (2023). Different methods of extraction of bioactive compounds and their effect on biological activity: A review. Retrieved from [Link]

  • V., K. E., et al. (2024). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. MDPI. Retrieved from [Link]

  • Prager, I., & Watzl, C. (2019). Mechanisms of natural killer cell-mediated cellular cytotoxicity. ResearchGate. Retrieved from [Link]

  • Aldred, K. J., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Retrieved from [Link]

  • Current Psychiatry. (n.d.). Protein binding changes and drug interactions: What do we know?. Retrieved from [Link]

  • Carisey, A. F., et al. (2018). NK cells converge lytic granules to promote cytotoxicity and prevent bystander killing. Journal of Cell Biology. Retrieved from [Link]

  • Grzegorczyk-Karolak, I., & Królicka, A. (2022). In Vitro Strategy for the Enhancement of the Production of Bioactive Polyphenols in Transformed Roots of Salvia bulleyana. PubMed. Retrieved from [Link]

  • Smith, A. J., et al. (2025). Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery. ChemRxiv. Retrieved from [Link]

  • Malik, M., et al. (2007). Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • da Silva, C. C., et al. (2020). Bioguided isolation of compounds with antioxidant activity to improve the in vitro maturation of mammalian oocytes. Research, Society and Development. Retrieved from [Link]

  • Uthayathas, S., et al. (2014). Novel nonclassical antifolate, 2-[N-(2´-Hydroxyethyl)amino]methyl-3H-quinazolin-4-one, with a potent antineoplastic activity toward leukemia cells. PubMed. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Scientific Reports. Retrieved from [Link]

  • Don, M. G., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Scientific Reports. Retrieved from [Link]

  • Vlase, L., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds. MDPI. Retrieved from [Link]

  • Kumar, N., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Hydroxy-3-nonyl-1H-quinolin-4-one Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of 2-alkyl-4-quinolones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation and purification of 2-alkyl-4-quinolones.

The structural dichotomy of 2-hydroxy-3-nonyl-1H-quinolin-4-one —a rigid, planar, hydrogen-bonding quinolone core coupled with a highly flexible, lipophilic nonyl chain—creates a perfect storm for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out" . Furthermore, 4-quinolones exhibit solvent-dependent tautomerism, shifting between the 1H-quinolin-4-one and 4-hydroxyquinoline forms . Highly polar protic solvents stabilize different tautomeric ratios than non-polar solvents, often leading to polymorphic inconsistency.

This guide provides field-proven troubleshooting strategies, solvent selection matrices, and self-validating protocols to ensure high-yield, high-purity crystallization.

Troubleshooting Guide & FAQs

Q1: During cooling, my solution turns milky, but instead of crystals, a viscous yellow oil settles at the bottom of the flask. What is happening thermodynamically? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) . Because of the hydrophobic 3-nonyl chain, the solute's affinity for highly polar solvent mixtures (e.g., Ethanol/Water) drops drastically as temperature decreases. Instead of crossing the solubility curve to form an ordered crystal lattice, the system crosses the binodal curve, separating into a solute-rich liquid phase (the oil) and a solute-lean continuous phase. The strong hydrogen bonding of the quinolone core then causes this oil to form a metastable gel, which severely impedes nucleation and traps impurities .

Q2: How do I select a solvent system that promotes crystallization rather than oiling out? A2: Oiling out is driven by a large difference in the target compound's affinity for the mixed solvents. Avoid steep polarity gradients like Ethanol/Water or Methanol/Water. Instead, transition to a moderately polar/non-polar solvent-antisolvent pair, such as Ethyl Acetate (solvent) and Heptane (antisolvent). The 2-hydroxy-3-nonyl-1H-quinolin-4-one core remains soluble in hot Ethyl Acetate, while the gradual addition of Heptane reduces solubility without triggering the spinodal decomposition associated with LLPS .

Q3: I switched to Ethyl Acetate/Heptane, but I am still getting agglomerated "desert rose" crystals. How can I improve the crystal habit? A3: Unseeded crystallization in systems prone to LLPS often results in rapid, uncontrolled nucleation once the supersaturation threshold is finally breached . To fix this, you must implement a seeding strategy within the metastable zone. By introducing high-quality seed crystals at a low supersaturation level, you provide a thermodynamically favorable surface for crystal growth, bypassing the energy barrier required for spontaneous nucleation and preventing the system from reaching the LLPS boundary.

Quantitative Data: Solvent Selection Matrix

To prevent LLPS, the dielectric constant ( ϵ ) gradient between the solvent and antisolvent must be minimized while maintaining a steep temperature-dependent solubility curve.

Solvent System (Solvent / Antisolvent)Dielectric Constant ( ϵ ) GradientSolubility Profile at 60°CLLPS ("Oiling Out") RiskResulting Crystal Habit
Ethanol / Water 24.5 → 80.1 (High)High in EtOH, Insoluble in H₂OCritical Oiled-out gel / Amorphous
Methanol / Water 32.7 → 80.1 (High)High in MeOH, Insoluble in H₂OCritical Agglomerated "desert rose"
Acetone / Water 20.7 → 80.1 (High)High in AcetoneHigh Sticky agglomerates
Ethyl Acetate / Heptane 6.0 → 1.9 (Low)Moderate in EtOAc, Low in HeptaneLow Well-defined needles/prisms
Toluene / Hexane 2.4 → 1.9 (Very Low)Moderate in TolueneLow Fine powders, low yield

Self-Validating Experimental Protocols

Protocol 1: Seeded Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

This protocol utilizes a low-polarity gradient to bypass the binodal curve, ensuring direct solid-liquid nucleation.

  • Dissolution: Suspend crude 2-hydroxy-3-nonyl-1H-quinolin-4-one in 10 volumes (v/w) of Ethyl Acetate. Heat to 60°C under continuous agitation until fully dissolved.

    • Causality: Ethyl acetate provides sufficient polarity to disrupt the intermolecular hydrogen bonding of the quinolone core without requiring excessive heat.

  • Clarification & Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer.

    • Validation Checkpoint: The filtrate must be optically clear and free of particulate matter to prevent premature, heterogeneous nucleation.

  • Antisolvent Addition (Approaching the Metastable Zone): Slowly dose in 5 volumes of Heptane at 60°C over 30 minutes.

    • Causality: Heptane selectively decreases the solubility of the lipophilic nonyl chain . Dosing slowly prevents localized supersaturation spikes.

    • Validation Checkpoint: The solution must remain clear. If turbidity appears, you have crossed the binodal curve; reheat to 65°C until clear.

  • Seeding: Cool the solution to 50°C and add 1-2% (w/w) of pure, milled 2-hydroxy-3-nonyl-1H-quinolin-4-one seeds.

    • Causality: Seeding bypasses the high activation energy required for spontaneous nucleation, directing the thermodynamics toward crystal growth rather than phase separation .

    • Validation Checkpoint: Extract a 1 mL aliquot and view under a cross-polarized microscope. You must observe bright birefringence (solid crystals), not dark isotropic spheres (oil droplets).

  • Aging & Controlled Cooling: Hold at 50°C for 2 hours to allow the seed bed to establish, then cool to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the suspension and wash the filter cake with cold Heptane (2 volumes).

    • Validation Checkpoint: Analyze the mother liquor via HPLC; the target compound concentration should be <5 mg/mL, confirming high yield.

Protocol 2: Rescuing an "Oiled-Out" Batch

If your reaction has already undergone LLPS, use this protocol to recover the material.

  • Re-dissolution: If a viscous yellow oil forms at the bottom of the reactor, immediately halt cooling. Heat the mixture back to 5-10°C above the original dissolution temperature (e.g., 70°C).

    • Causality: Heating increases thermodynamic solubility, forcing the two liquid phases to merge back into a single homogeneous solution .

  • Solvent Adjustment: Add 2-3 volumes of the primary solvent (Ethyl Acetate) to dilute the system.

    • Causality: Dilution shifts the operating concentration away from the liquid-liquid critical point, widening the gap between the solubility curve and the binodal curve.

  • Microscopic Verification: Sample a drop of the hot solution and observe under a cross-polarized microscope.

    • Validation Checkpoint: The field of view must be completely dark (isotropic). If bright droplets are visible, LLPS is still present; add more primary solvent.

  • Re-initiate Crystallization: Resume cooling at a significantly reduced rate (e.g., 0.05°C/min) and apply the seeding strategy described in Protocol 1.

Diagnostic Workflow

Use the following decision tree to diagnose phase separation in real-time during your cooling or antisolvent addition phases.

G Start Start Crystallization Cooling / Antisolvent Addition Cloudy Solution Becomes Turbid Start->Cloudy Microscope Check under Cross-Polarized Microscope Cloudy->Microscope Birefringence Birefringence Observed? (Crystals present) Microscope->Birefringence LLPS No (Droplets/Oil) Liquid-Liquid Phase Separation Birefringence->LLPS No Crystals Yes (Solid Particles) Normal Nucleation Birefringence->Crystals Yes Reheat Reheat to clear solution. Adjust solvent ratio or reduce cooling rate. LLPS->Reheat Success Controlled Crystal Growth Crystals->Success Seed Add Seeds in Metastable Zone Reheat->Seed Seed->Success

Workflow for diagnosing and troubleshooting Liquid-Liquid Phase Separation during crystallization.

References

  • Bhamidi, V., & Abolins, B. P. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes (MDPI). URL:[Link]

  • Lin, W. H., et al. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals (MDPI). URL:[Link]

  • Hodgkinson, J. T., et al. "Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines." ChemRxiv. URL:[Link]

  • Ilangovan, A., et al. "Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR)." PLOS Pathogens. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Hydroxy-3-nonyl-1H-quinolin-4-one (C9-PQS/NQNO) vs. HQNO

Executive Summary & Chemical Nomenclature Clarification When evaluating the efficacy of alkyl quinolones as cytochrome bc1 inhibitors and antimicrobial agents, structural precision is paramount. The compound 2-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature Clarification

When evaluating the efficacy of alkyl quinolones as cytochrome bc1 inhibitors and antimicrobial agents, structural precision is paramount. The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one belongs to the C9-alkyl quinolone family, acting as a structural isomer and tautomeric relative to C9-PQS (2-nonyl-3-hydroxy-4(1H)-quinolone) and NQNO (2-nonyl-4-hydroxyquinoline N-oxide).

In this guide, we objectively compare the C9-alkyl derivatives (collectively represented by NQNO/C9-PQS) against the industry-standard C7-alkyl derivative, HQNO (2-heptyl-4-hydroxyquinoline N-oxide). Both classes are natively synthesized by Pseudomonas aeruginosa and function as potent respiratory chain poisons [2]. However, the two additional carbons in the nonyl aliphatic chain fundamentally alter their membrane partitioning kinetics, target binding sites, and downstream antimicrobial efficacy.

Mechanistic Grounding: Cytochrome bc1 Complex Inhibition

The primary mechanism of action for both HQNO and NQNO is the disruption of the electron transport chain via the cytochrome bc1 complex (Complex III) .

  • HQNO (C7): HQNO is a highly specific, competitive inhibitor of the quinone reduction (Qi ) site. By binding to the Qi pocket, it prevents the oxidation of the bH heme, causing a massive electron leak directly to molecular oxygen, which generates lethal reactive oxygen species (ROS) [1, 4].

  • NQNO (C9): The extended lipophilicity of the C9 chain allows NQNO to exhibit dual-site interference. Crystallographic data reveals that NQNO not only binds the Qi site but also occupies the quinol oxidation (Qo ) site. At the Qo site, NQNO induces a conformational arrest of the Rieske iron-sulfur protein—a behavior mechanistically identical to the Qo-inhibitor stigmatellin [3].

Cytochrome_Inhibition CytBC1 Cytochrome bc1 Complex (Complex III) Qo Qo Site (Quinol Oxidation) CytBC1->Qo Qi Qi Site (Quinone Reduction) CytBC1->Qi ROS ROS Accumulation & Cellular Apoptosis Qo->ROS Electron Leak Qi->ROS Electron Leak HQNO HQNO (C7) HQNO->Qi Strong Inhibition (Kd ~ 64 nM) NQNO NQNO / C9-PQS NQNO->Qo Conformational Arrest NQNO->Qi Binding & Inhibition

Differential binding of HQNO and NQNO at the cytochrome bc1 complex.

Quantitative Efficacy Comparison

The structural divergence between the C7 and C9 aliphatic chains dictates their binding affinities and biological potencies. The table below summarizes the comparative experimental data.

Pharmacological MetricHQNO (C7 Derivative)NQNO / C9-PQS (C9 Derivative)
Primary Target Cytochrome bc1 (Qi site)Cytochrome bc1 (Qi & Qo sites)
Binding Affinity (Kd) ~64 nM (Complex III) [1]Nanomolar range (Site-dependent) [3]
NDH-2 Inhibition (IC50) 7.3 µM (in presence of menadione) [1]Active, structurally dependent
Antimicrobial Target Staphylococcus aureus (Anti-staphylococcal) [4]Neisseria gonorrhoeae, S. aureus [5]
Pathogen Eradication Induces fermentation transition in S. aureusComplete abrogation of N. gonorrhoeae at ~0.5 µM [5]
Membrane Permeability HighVery High (Due to extended C9 lipophilicity)

Biosynthetic Pathways & Structural Divergence

Both molecules share the anthranilic acid precursor pathway governed by the pqs operon. The divergence occurs during the condensation phase, where different chain-length fatty acids are incorporated, leading to the C7 (HHQ) and C9 (NHQ) intermediates, which are subsequently oxidized by PqsL and PqsH [2].

AQ_Biosynthesis AA Anthranilic Acid HHQ HHQ (C7) AA->HHQ PqsABCD (C7) NHQ NHQ (C9) AA->NHQ PqsABCD (C9) HQNO HQNO HHQ->HQNO PqsL PQS PQS (C7) HHQ->PQS PqsH NQNO NQNO NHQ->NQNO PqsL C9PQS C9-PQS NHQ->C9PQS PqsH

Biosynthetic pathways of C7 and C9 alkyl quinolones in P. aeruginosa.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explained to guarantee reproducibility in comparative efficacy studies.

Protocol A: Cytochrome c Reductase Activity Assay (In vitro Inhibition)

Purpose: To quantitatively compare the IC50/Kd of HQNO vs. C9-alkyl quinolones at Complex III.

  • Preparation of Mitochondrial Fractions: Suspend purified mitochondrial fractions in 10 mM potassium phosphate buffer (pH 7.0). Dilute the enzyme to achieve a final cytochrome bc1 complex concentration of 5 to 30 nM.

  • Baseline Spectrophotometry: Add 20 µM of exogenous equine cytochrome c. Blank the spectrophotometer and establish a baseline absorbance at 550 nm versus a 540 nm reference.

  • Inhibitor Titration: Aliquot the fractions into a 96-well plate. Spike the wells with a titration gradient (1 nM to 100 µM) of either HQNO or NQNO dissolved in DMSO. Causality: DMSO ensures the highly lipophilic C9 chain remains in solution prior to membrane partitioning.

  • Reaction Initiation: Initiate the electron transfer by adding 40 µM decylubiquinol (substrate).

  • Kinetic Monitoring: Record the reduction of cytochrome c by tracking the increase in absorbance at 550 nm over a 3-minute time course.

    • Validation Check: Active Complex III will rapidly reduce cytochrome c. Successful Qi/Qo inhibition by HQNO/NQNO will competitively block decylubiquinol oxidation, yielding a flat kinetic curve. Calculate IC50 using a four-parameter logistic regression.

Protocol B: LC-MS/MS Profiling of Alkyl Quinolones

Purpose: To differentiate and quantify the production of C7 vs C9 quinolones in biological samples.

  • Extraction: Harvest 1 mL of bacterial culture supernatant. Add 1 mL of acidified ethyl acetate (0.1% acetic acid) and vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes and collect the organic phase. Evaporate to dryness under nitrogen.

  • Chromatographic Separation: Reconstitute in 100 µL of methanol. Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

    • Causality: The C9 aliphatic chain of NQNO is more hydrophobic than the C7 chain of HQNO. Consequently, NQNO will exhibit a longer retention time on the C18 column, allowing baseline chromatographic resolution before mass analysis.

  • Mass Spectrometry (MRM): Operate the mass spectrometer in ESI positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions:

    • HQNO: m/z 260.1 → 159.1

    • NQNO: m/z 288.2 → 159.1

    • Validation Check: Both molecules share the characteristic quinolone core fragment (m/z 159.1), but their precursor ions differ by exactly 28 Da (two -CH2- groups), ensuring absolute target specificity [2].

References

  • AbMole BioScience. "HQNO (2-heptyl-4-hydroxyquinoline-N-oxide) | CAS 341-88-8".
  • Journal of the American Chemical Society. "Competitive Live-Cell Profiling Strategy for Discovering Inhibitors of the Quinolone Biosynthesis of Pseudomonas aeruginosa".
  • Biochemistry / ResearchGate. "Structural Basis for the Quinone Reduction in the bc1 Complex: A Comparative Analysis of Crystal Structures of Mitochondrial Cytochrome bc1 with Bound Substrate and Inhibitors at the Qi Site".
  • MDPI. "Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity".
  • Nature / ResearchGate. "A quinolone N-oxide antibiotic selectively targets Neisseria gonorrhoeae via its toxin–antitoxin system".
Comparative

Validating 2-Hydroxy-3-nonyl-1H-quinolin-4-one (HNQ) Target Engagement In Vivo: A Comparative Guide to Cytochrome bc1 Complex Inhibitors

Executive Summary The emergence of resistance against standard-of-care antimicrobials and antimalarials necessitates the development of novel therapeutics with distinct mechanisms of action. 2-hydroxy-3-nonyl-1H-quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of resistance against standard-of-care antimicrobials and antimalarials necessitates the development of novel therapeutics with distinct mechanisms of action. 2-hydroxy-3-nonyl-1H-quinolin-4-one (HNQ) is a potent 4(1H)-quinolone derivative that exerts its pharmacological effect by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain[1]. Unlike the widely used naphthoquinone Atovaquone, which binds the ubiquinol oxidation (Qo) site, HNQ and related endochin-like quinolones selectively inhibit the ubiquinone reduction (Qi) site[2].

This guide provides an objective performance comparison between HNQ and alternative inhibitors, alongside self-validating in vivo protocols designed to definitively prove Qi-site target engagement.

Section 1: Mechanistic Causality & Target Architecture

To validate target engagement, one must first understand the structural causality of the inhibition. The cytochrome bc1 complex operates via the Q-cycle, which relies on two distinct catalytic pockets:

  • The Qo Site: Oxidizes ubiquinol to ubiquinone, releasing protons into the intermembrane space.

  • The Qi Site: Reduces ubiquinone back to ubiquinol, completing the thermodynamic cycle[3].

While Atovaquone effectively blocks the Qo site, single-point mutations (e.g., Y268S) rapidly confer clinical resistance[2]. HNQ circumvents this by competitively binding the Qi site. By blocking ubiquinone reduction, HNQ collapses the mitochondrial membrane potential and halts pyrimidine biosynthesis—a vulnerability that provides a highly specific biomarker for in vivo target engagement[3].

Q_cycle CytBC1 Cytochrome bc1 Complex (Complex III) Qo_Site Qo Site (Ubiquinol Oxidation) CytBC1->Qo_Site CytBC1->Qo_Site Qi_Site Qi Site (Ubiquinone Reduction) CytBC1->Qi_Site CytBC1->Qi_Site Atovaquone Atovaquone (Qo Inhibitor) Atovaquone->Qo_Site Blocks HNQ HNQ (Target Product) HNQ->Qi_Site Blocks NQNO NQNO (Alternative Qi Inhibitor) NQNO->Qi_Site Blocks

Cytochrome bc1 complex inhibition sites comparing HNQ, Atovaquone, and NQNO.

Section 2: Comparative Performance Profiling

To objectively evaluate HNQ, we benchmark its performance against Atovaquone (the clinical standard Qo inhibitor) and NQNO (2-nonyl-4-hydroxyquinoline N-oxide, a classic Qi-site tool compound).

As shown in Table 1 , HNQ maintains low-nanomolar potency against wild-type strains and retains full efficacy against Qo-site mutant strains (Y268S)[2]. This double-dissociation profile is the cornerstone of validating its distinct mechanism of action.

Table 1: Comparative Pharmacological Profile of Cytochrome bc1 Inhibitors
CompoundPrimary Target SiteIC50 (Wild-Type)IC50 (Y268S Qo-Mutant)IC50 (I22L Qi-Mutant)In Vivo DHO Accumulation
HNQ Qi Site~5–15 nM~5–15 nM>5,000 nMYes (High)
Atovaquone Qo Site~1–5 nM>10,000 nM~1–5 nMYes (High)
NQNO Qi Site~50–100 nM~50–100 nM>5,000 nMYes (Moderate)

Data synthesis derived from structure-activity relationship studies of 4(1H)-quinolones and cyt bc1 mutants[1],[2].

Section 3: Self-Validating In Vivo Target Engagement Workflows

A robust target engagement study cannot rely solely on survival metrics; off-target toxicity can yield false positives. To establish absolute trustworthiness, the experimental design must be a self-validating system utilizing both metabolomic biomarkers and genetic rescue.

The Causality of the Dihydroorotate (DHO) Biomarker

The cytochrome bc1 complex is functionally coupled to pyrimidine biosynthesis via dihydroorotate dehydrogenase (DHODH)[3]. DHODH requires a continuous supply of oxidized ubiquinone to convert dihydroorotate (DHO) to orotate. By binding the Qi site, HNQ prevents the regeneration of oxidized ubiquinone. This creates a metabolic bottleneck, leading to a massive, quantifiable accumulation of DHO in vivo[3].

TE_Workflow Admin 1. In Vivo Dosing (HNQ vs Control) Metabolomics 2. LC-MS/MS Profiling Admin->Metabolomics Biomarker 3. DHO Accumulation (Biomarker) Metabolomics->Biomarker Mutant 4. Mutant Rescue (I22L Strain) Biomarker->Mutant Confirm 5. Target Validated Mutant->Confirm

Self-validating in vivo workflow for confirming HNQ target engagement.

Section 4: Experimental Methodologies

Protocol A: Metabolomic Biomarker Profiling (DHODH Blockade)

This protocol quantifies the functional blockade of the cytochrome bc1 complex by measuring the upstream accumulation of DHO.

  • Model Preparation: Infect murine cohorts (e.g., BALB/c or Swiss Webster) with the target pathogen (e.g., Plasmodium spp. or Toxoplasma gondii) and allow parasitemia to reach 2–5%.

  • Compound Administration: Formulate HNQ in a suitable vehicle (e.g., PEG400/Tween-80) and administer via oral gavage (PO) at an efficacious dose (e.g., 10 mg/kg). Administer Atovaquone to a parallel positive control cohort.

  • Metabolite Quenching & Extraction: At T = 0, 2, 4, 8, and 24 hours post-dose, collect 20 µL of whole blood. Critical Step: Immediately quench metabolism by pipetting the blood directly into 80 µL of dry-ice-cold 90% methanol containing stable-isotope-labeled internal standards (e.g., ^13C-DHO).

  • LC-MS/MS Analysis: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into a triple-quadrupole LC-MS/MS system operating in negative ion mode.

  • Data Interpretation: A >10-fold spike in the DHO/orotate ratio relative to vehicle controls confirms in vivo engagement of the cyt bc1/DHODH axis.

Protocol B: Genetic Target Validation via Double-Dissociation

To definitively prove that HNQ's in vivo efficacy is driven strictly by Qi-site binding, we utilize a genetic double-dissociation model[2]. The I22L mutation in the cytochrome b gene sterically alters the Qi pocket, preventing quinolone binding without destroying baseline respiratory function[2].

  • Strain Engineering: Utilize CRISPR/Cas9 to generate two distinct mutant strains: a cyt b I22L (Qi-site mutant) and a cyt b Y268S (Qo-site mutant).

  • In Vivo Challenge: Inoculate three parallel cohorts of mice with either the Wild-Type (WT), I22L, or Y268S strains.

  • Treatment Matrix: Treat all cohorts with HNQ (10 mg/kg/day) for 4 consecutive days.

  • Self-Validating Readout: Monitor parasitemia via flow cytometry or Giemsa-stained blood smears.

    • Causality Check: HNQ must rapidly clear the WT and Y268S infections but fail to clear the I22L infection. This matrix definitively proves the Qi-site is the exclusive in vivo target, ruling out off-target polypharmacology.

References

  • [3] Doggett, J. S., et al. Endochin-like quinolones are highly efficacious against acute and latent experimental toxoplasmosis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • [2] Stickles, A. M., et al. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc(1) Complex of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy / Drexel University. URL:[Link]

  • [1] Cross, R. M., et al. Endochin Optimization: Structure−Activity and Structure−Property Relationship Studies of 3-Substituted 2-Methyl-4(1H)-quinolones with Antimalarial Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Validation

Benchmarking 2-hydroxy-3-nonyl-1H-quinolin-4-one Against Pseudomonas Quinolone Signal (PQS)

Executive Summary In Pseudomonas aeruginosa, the alkyl-quinolone (AQ) quorum sensing (QS) network is a master regulator of virulence, biofilm maturation, and host immune evasion. The primary autoinducer, Pseudomonas Quin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Pseudomonas aeruginosa, the alkyl-quinolone (AQ) quorum sensing (QS) network is a master regulator of virulence, biofilm maturation, and host immune evasion. The primary autoinducer, Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) , coordinates this network by activating the LysR-type transcriptional regulator PqsR (MvfR). For drug development professionals designing PqsR antagonists or studying AQ-dependent pathogenesis, benchmarking native signals against long-chain analogs is critical.

The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one (a structural isomer and representation of the C9-congener, C9-PQS ) serves as the definitive long-chain benchmark against the native C7-signal, PQS. This guide objectively compares their receptor binding kinetics, membrane partitioning, and iron-chelating capacities, providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Grounding: The Causality of Chain Length

The structural divergence between PQS (C7) and 2-hydroxy-3-nonyl-1H-quinolin-4-one (C9) lies strictly in the length of the aliphatic alkyl chain. Both molecules retain the critical 3-hydroxyl group on the quinolone core, but the two-carbon extension dictates profound mechanistic differences:

  • PqsR Receptor Binding: The PqsR co-inducer binding domain (CBD) features two distinct sub-pockets. The hydrophilic quinolone core anchors into the 'B' pocket via hydrogen bonding with Leu207 and Gln194, while the alkyl chain extends into the highly hydrophobic 'A' pocket. The extended nonyl (C9) chain alters the thermodynamics of binding, increasing hydrophobic packing compared to the heptyl (C7) chain ().

  • Membrane Partitioning: The longer C9 chain significantly increases the molecule's lipophilicity. This dictates its integration into the bacterial lipid bilayer, altering the membrane dipole potential and influencing outer membrane vesicle (OMV) biogenesis more aggressively than PQS ().

  • Iron Chelation: The 3-hydroxyl group, adjacent to the 4-ketone, forms a bidentate chelation site for ferric iron ( Fe3+ ). Because both molecules possess this moiety, both act as potent iron traps, triggering the iron-starvation response independently of PqsR activation ().

Pathway Operon pqsABCDE Operon Precursors HHQ / NHQ (Precursors) Operon->Precursors Biosynthesis Signals PQS (C7) & Nonyl-Analog (C9) Precursors->Signals PqsH Oxidation Receptor PqsR (MvfR) Receptor Signals->Receptor Ligand Binding Receptor->Operon Autoinduction

Diagram 1: Alkyl-quinolone quorum sensing pathway highlighting PQS and C9-PQS analog autoinduction.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data for both compounds, highlighting how the aliphatic chain extension impacts biological performance.

ParameterPQS (C7-Alkyl Chain)2-hydroxy-3-nonyl-1H-quinolin-4-one (C9-Alkyl Chain)Mechanistic Implication
PqsR Activation ( EC50​ ) ~1.5 - 2.0 µM~2.5 - 3.0 µMC9 chain slightly alters binding kinetics but retains full agonism in the 'A' pocket.
Receptor Binding Affinity High (Optimal fit)High (Increased hydrophobic packing)Both molecules competitively displace synthetic PqsR antagonists.
Iron Chelation ( Fe3+ ) 1:2 (Fe:Ligand ratio)1:2 (Fe:Ligand ratio)The conserved 3-OH group drives the iron-starvation response and pyoverdine release.
Membrane Dipole Perturbation ModerateHighThe extended C9 chain increases lipid bilayer intercalation and structural disruption.
OMV Biogenesis Induction HighHighBoth molecules induce membrane curvature necessary for vesicle formation.

Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems . By utilizing specific genetic knockouts and mechanistic negative controls, researchers can definitively prove that the observed readouts are causally linked to the specific structural features of the compounds.

Protocol 1: PqsR Activation Reporter Assay (pqsA'-lux)

This assay quantifies the ability of the compounds to bind and activate the PqsR receptor, driving transcription of the pqsA promoter.

Self-Validating System: The protocol uses a P. aeruginosa Δ pqsA mutant strain. By genetically knocking out the pqsA gene, the bacteria are rendered incapable of synthesizing endogenous AQs. This guarantees that any measured luminescence is strictly and causally linked to the exogenous compound added, eliminating background autoinduction.

Step-by-Step Methodology:

  • Strain Preparation: Inoculate P. aeruginosa PAO1 Δ pqsA harboring a pqsA'-lux transcriptional fusion plasmid into Luria-Bertani (LB) broth supplemented with appropriate antibiotics. Grow overnight at 37°C with shaking (200 rpm).

  • Culture Standardization: Dilute the overnight culture to an optical density ( OD600​ ) of 0.05 in fresh LB broth.

  • Compound Dosing: In a black, clear-bottom 96-well microtiter plate, add PQS and 2-hydroxy-3-nonyl-1H-quinolin-4-one to achieve a final concentration gradient (0.1 µM to 50 µM).

    • Controls: Include a DMSO vehicle control (Negative) and a known PqsR antagonist (Competitive Control).

  • Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate the plate at 37°C for 16 hours.

  • Luminescence Readout: Measure bioluminescence (Relative Light Units, RLU) and OD600​ using a multimode microplate reader.

  • Data Normalization: Normalize the RLU values against the OD600​ to account for any variations in bacterial growth. Calculate the EC50​ using non-linear regression analysis.

Workflow Step1 1. Strain Prep Culture P. aeruginosa ΔpqsA Step2 2. Compound Dosing Add Analogs (0-50 µM) Step1->Step2 Step3 3. Incubation 37°C for 16h Step2->Step3 Step4 4. Luminescence Read Measure pqsA'-lux (RLU) Step3->Step4 Step5 5. Data Analysis Calculate EC50 Step4->Step5

Diagram 2: Step-by-step workflow for the pqsA'-lux reporter assay to measure PqsR activation.

Protocol 2: Chrome Azurol S (CAS) Iron Chelation Assay

This cell-free assay benchmarks the intrinsic ability of the compounds to sequester ferric iron, a critical mechanism for inducing bacterial virulence factors.

Self-Validating System: The CAS assay is a competitive colorimetric system. The dye complex is blue when bound to Fe3+ . When a quinolone chelates the iron, the dye is released, shifting the color to orange. To validate that the chelation is strictly dependent on the 3-hydroxyl group, 2-heptyl-4-quinolone (HHQ)—which lacks the 3-OH group—is run in parallel. HHQ will fail to induce a color shift, proving the mechanistic causality of the 3-OH moiety in iron entrapment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the CAS assay solution by mixing 60.5 mg of Chrome Azurol S dye, 10 mL of 1 mM FeCl3​ , and 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 100 mL of piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer (pH 6.8).

  • Sample Setup: Dissolve PQS, 2-hydroxy-3-nonyl-1H-quinolin-4-one, and HHQ (Negative Control) in methanol to a concentration of 1 mM.

  • Reaction Initiation: In a 96-well plate, mix 100 µL of the CAS assay solution with 100 µL of the compound solutions. Include a blank well containing 100 µL of methanol.

  • Incubation: Incubate the plate at room temperature in the dark for 1 hour to allow the chelation equilibrium to stabilize.

  • Absorbance Measurement: Measure the absorbance at 630 nm ( A630​ ).

  • Quantification: Calculate the chelation efficiency using the formula: % Chelation =[(A_blank - A_sample) / A_blank] × 100

References

  • Title: Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) Source: PLOS Pathogens URL: [Link] [1]

  • Title: A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin Source: Cell Chemical Biology URL: [Link] [2]

  • Title: Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties Source: Molecules / PubMed Central URL: [Link] [3]

Comparative

structural comparison of 2-hydroxy-3-nonyl-1H-quinolin-4-one and 4-hydroxyquinolones

Title: Structural and Functional Comparison Guide: 2-Hydroxy-3-nonyl-1H-quinolin-4-one vs. 4-Hydroxyquinolones in Drug Design Executive Summary The quinolone scaffold is a privileged structure in drug discovery, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Comparison Guide: 2-Hydroxy-3-nonyl-1H-quinolin-4-one vs. 4-Hydroxyquinolones in Drug Design

Executive Summary

The quinolone scaffold is a privileged structure in drug discovery, offering a versatile platform for targeting diverse biological pathways. However, the pharmacological fate of a quinolone is exquisitely sensitive to its regiochemistry—specifically, the position of alkylation and the oxidation state of the heterocyclic ring. This guide provides an in-depth structural and functional comparison between 2-hydroxy-3-nonyl-1H-quinolin-4-one (a highly lipophilic C3-alkylated derivative) and the broader class of 4-hydroxyquinolones (4-HQs) (typically C2-alkylated, such as the Pseudomonas aeruginosa autoinducers).

By analyzing their structure-activity relationships (SAR), target specificities, and physicochemical properties, this guide equips researchers with the mechanistic causality needed to optimize quinolone-based therapeutics.

Structural Divergence: Regiochemistry & Tautomerism

The fundamental difference between these two classes lies in the spatial orientation of their lipophilic domains and their hydrogen-bonding capabilities.

  • 2-Hydroxy-3-nonyl-1H-quinolin-4-one : This molecule exists in a complex tautomeric equilibrium, predominantly favoring the 3-nonyl-4-hydroxyquinolin-2(1H)-one (or quinoline-2,4-dione) form. The presence of the oxygen at the C2 position acts as a critical hydrogen bond donor/acceptor. The 9-carbon nonyl chain is anchored at the C3 position, projecting laterally from the core scaffold.

  • 4-Hydroxyquinolones (4-HQs) : Standard 4-HQs, such as 2-heptyl-4-hydroxyquinoline (HHQ), lack the C2 hydroxyl group. Instead, the alkyl chain is attached directly to the C2 position. They tautomerize between the 4-hydroxyquinoline and quinolin-4(1H)-one states. This C2-alkylation allows the molecule to closely mimic the isoprenoid tail of natural ubiquinone (Coenzyme Q)[1].

SAR_Pathways Core Quinolone Scaffold C3_Sub C3-Alkylation (2-hydroxy-3-nonyl-1H-quinolin-4-one) Core->C3_Sub + Nonyl at C3 + OH at C2 C2_Sub C2-Alkylation (4-Hydroxyquinolones, e.g., HHQ) Core->C2_Sub + Alkyl at C2 + H at C3 NMDA NMDA Receptor Antagonism (Glycine Site) C3_Sub->NMDA High Lipophilicity (log P > 3) CytBC1 Cytochrome bc1 Complex (Qi Site Inhibition) C3_Sub->CytBC1 Altered Vector Steric Clash C2_Sub->CytBC1 Ubiquinone Mimicry QS Quorum Sensing (P. aeruginosa) C2_Sub->QS PqsR Activation

Structural divergence of quinolones dictating target specificity and biological pathways.

Target Specificity & SAR Causality

The shift of an alkyl chain from C2 to C3 completely rewires the pharmacological profile of the quinolone.

A. Cytochrome bc1 Complex Inhibition

4-HQs are potent inhibitors of the mitochondrial and bacterial cytochrome bc1 complex, binding specifically at the Qi (quinone reduction) site. Causality: The C2-alkyl chain perfectly aligns with the hydrophobic channel normally occupied by ubiquinone, allowing the quinolone core to form essential water-mediated hydrogen bonds with Asp228 and His201[1]. Conversely, shifting the bulky nonyl chain to the C3 position (as in 2-hydroxy-3-nonyl-1H-quinolin-4-one) alters the insertion vector. This creates a steric clash within the tight Qi pocket, drastically reducing respiratory inhibition efficacy but increasing selectivity for alternative targets.

B. NMDA Receptor Antagonism & Plasma Protein Binding

3-Substituted 4-hydroxy-2-quinolones are well-documented antagonists of the NMDA receptor's glycine binding site. Causality: Receptor affinity increases proportionally with the lipophilicity of the C3 substituent, up to an optimal log P of ~2.4[2]. However, the 9-carbon nonyl chain in 2-hydroxy-3-nonyl-1H-quinolin-4-one pushes the log P well beyond this optimum (predicted log P > 4.0). While in vitro receptor affinity may remain high, this extreme lipophilicity causes >95% of the compound to become trapped by human serum albumin (HSA) in the plasma. This high plasma protein binding abolishes in vivo efficacy by preventing the free fraction of the drug from crossing the blood-brain barrier[2].

C. Quorum Sensing in Pathogens

In P. aeruginosa, C2-alkylated 4-HQs (like HHQ and the Pseudomonas Quinolone Signal, PQS) act as critical signaling molecules. They regulate biofilm formation, population density responses, and the secretion of virulence factors like pyocyanin[3]. C3-alkylated variants fail to activate the PqsR receptor due to the improper spatial orientation of the alkyl tail, making them poor autoinducer mimics.

Quantitative Data Comparison

Physicochemical / Biological Feature2-Hydroxy-3-nonyl-1H-quinolin-4-one4-Hydroxyquinolones (e.g., HHQ, PQS)
Core Scaffold 4-Hydroxy-2-quinolone (2,4-dione tautomer)4-Quinolone
Alkyl Position C3 (Nonyl, C9)C2 (Variable, e.g., Heptyl, C7)
C2 Oxidation State Hydroxyl / OxoHydrogen / Alkyl
Primary Biological Target NMDA Receptor (Glycine Site)Cytochrome bc1 (Qi Site) / PqsR
Theoretical Log P > 4.0 (Excessive Lipophilicity)2.5 - 3.5 (Moderate Lipophilicity)
Plasma Protein Binding (HSA) > 95% (Limits BBB penetration)Moderate (~60-80%)
Cytochrome bc1 Inhibition Weak (Steric clash at Qi site)Potent (Ubiquinone mimicry)

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that account for both intrinsic target affinity and physicochemical limitations (like protein binding).

Exp_Workflow Start Compound Library (C2 vs C3 Alkyl Quinolones) Assay1 Cytochrome bc1 Assay (Ubiquinol Oxidation) Start->Assay1 Assay2 HPLC PPB Assay (Plasma Protein Binding) Start->Assay2 Val1 Self-Validation: Antimycin A Control Assay1->Val1 Val2 Self-Validation: Warfarin Displacement Assay2->Val2 Result1 Determine Qi-Site IC50 Val1->Result1 Result2 Calculate Free Fraction (fu) Val2->Result2

Self-validating experimental workflows for evaluating quinolone binding and lipophilicity.

Protocol A: Cytochrome bc1 Qi-Site Inhibition Assay

Objective: Quantify the IC50 of quinolone derivatives against ubiquinol oxidation to determine Qi-site affinity.

  • Preparation: Isolate bovine heart mitochondrial bc1 complex and suspend in 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, and 0.2 mM EDTA.

  • Reaction Initiation: Add 50 μM of oxidized cytochrome c and 25 μM decylubiquinol (substrate).

  • Compound Addition: Titrate the quinolone compound (0.1 nM to 10 μM) into the reaction mixture.

  • Measurement: Monitor the reduction of cytochrome c spectrophotometrically at 550 nm for 3 minutes. The initial rate of absorbance increase correlates directly with bc1 complex activity.

  • Self-Validation Step: Run a parallel control using Antimycin A (a known, irreversible Qi site inhibitor). Causality: If Antimycin A fails to completely abolish cytochrome c reduction, the mitochondrial preparation is compromised (e.g., alternative electron leak pathways are active), invalidating the quinolone IC50 results.

Protocol B: Plasma Protein Binding (PPB) via HSA-HPLC

Objective: Determine the free fraction ( fu​ ) of highly lipophilic quinolones to predict in vivo efficacy.

  • Column Setup: Equilibrate a Chiralpak HSA (Human Serum Albumin) immobilized HPLC column with 50 mM potassium phosphate buffer (pH 7.4) at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 μL of a 100 μM solution of the quinolone (e.g., 2-hydroxy-3-nonyl-1H-quinolin-4-one).

  • Retention Analysis: Record the retention time ( tR​ ). Calculate the capacity factor ( k′ ), which directly correlates with the percentage of protein binding[2].

  • Self-Validation Step: Perform a competitive displacement injection by pre-loading the column with Warfarin (a known HSA Site I binder). Causality: If the quinolone's retention time significantly decreases upon Warfarin addition, it confirms that the high log P is driving specific, competitive binding to albumin rather than non-specific column matrix adhesion[2].

References

  • Structural basis for the quinone reduction in the bc1 complex: a comparative analysis of crystal structures of mitochondrial cytochrome bc1 with bound substrate and inhibitors at the Qi site Source: nih.gov URL:1

  • Effect of Plasma Protein Binding on in Vivo Activity and Brain Penetration of Glycine/NMDA Receptor Antagonists Source: acs.org URL:4

  • Label-free molecular imaging of bacterial communities of the opportunistic pathogen Pseudomonas aeruginosa Source: nih.gov URL:3

Sources

Validation

In Vivo vs In Vitro Validation of 2-hydroxy-3-nonyl-1H-quinolin-4-one (NQNO) Activity: A Comprehensive Comparison Guide

As a Senior Application Scientist, evaluating the efficacy and mechanistic action of bacterial secondary metabolites requires a rigorous transition from isolated biochemical assays to complex biological systems. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the efficacy and mechanistic action of bacterial secondary metabolites requires a rigorous transition from isolated biochemical assays to complex biological systems. The compound 2-hydroxy-3-nonyl-1H-quinolin-4-one (often analyzed in its active N-oxide form, NQNO or 2-nonyl-4-hydroxyquinoline N-oxide) is a prominent 2-alkyl-4-quinolone secreted by Pseudomonas aeruginosa[1].

In drug development and microbiological research, NQNO serves a dual role: it is an endogenous quorum-sensing weapon used by P. aeruginosa to suppress competing microbiota (such as Staphylococcus aureus)[2], and it is a classical biochemical tool used to selectively inhibit the cytochrome bc1 (Complex III) and b6f complexes[3]. This guide provides an objective, data-driven comparison of the in vitro and in vivo validation workflows for NQNO, contrasting its performance with alternative inhibitors to guide your experimental design.

Mechanistic Grounding: NQNO vs. Alternative Inhibitors

To understand NQNO's utility, we must compare it against standard Complex III inhibitors like4 (a Q_i site inhibitor) and Myxothiazol (a Q_o site inhibitor)[4][5].

In vitro, the cytochrome bc1 complex catalyzes the electron transfer from ubiquinol to cytochrome c. NQNO specifically targets the quinone reduction (Q_i) site, competing with ubiquinone[4]. Unlike Antimycin A, which strongly induces superoxide (O2•−) production by blocking the trans-membrane electron transfer and accumulating the p-side semiquinone, NQNO binding does not trigger the same massive reactive oxygen species (ROS) leakage[3]. Crystallographic data reveals that while Antimycin A binds deep within the Q_i pocket, NQNO occupies a different portion of the Q_i pocket and, at higher concentrations, can also interact with the Q_o pocket, inducing an iron-sulfur protein (ISP) conformational arrest[4][6].

G QH2 Ubiquinol (QH2) Qo Qo Site (Oxidation) QH2->Qo Electron Transfer Qi Qi Site (Reduction) Qo->Qi Low-potential chain CytC Cytochrome c Qo->CytC High-potential chain Myxothiazol Myxothiazol Myxothiazol->Qo Inhibits Antimycin Antimycin A Antimycin->Qi Inhibits strongly ROS Superoxide (ROS) Antimycin->ROS Massive leakage NQNO NQNO NQNO->Qo Secondary Inhibition NQNO->Qi Primary Inhibition

Cytochrome bc1 Q-cycle inhibition pathways comparing NQNO, Antimycin A, and Myxothiazol.

In Vitro Validation: Biochemical and Structural Profiling

In vitro validation of NQNO focuses on its binding kinetics and its impact on the respiratory chain. The causality behind choosing isolated mitochondria or purified bc1 complexes is to eliminate cell-wall permeability variables and isolate the direct enzyme-inhibitor interaction.

Quantitative Comparison: NQNO vs. Alternatives (In Vitro)
ParameterNQNOAntimycin AMyxothiazol
Primary Binding Site Q_i pocket (and Q_o at high conc.)[4]Q_i pocket[4]Q_o pocket[5]
Effect on ISP Domain Induces conformational arrest[4]No direct arrestFixes ISP in 'b' state[7]
Superoxide Generation Low to Moderate[3]Very High[3][7]Low
Target Spectrum Prokaryotic & Eukaryotic bc1[2]Primarily Eukaryotic bc1Eukaryotic bc1
Protocol 1: In Vitro Cytochrome c Reductase Activity & ROS Assay

Self-Validating Mechanism: By measuring both cytochrome c reduction (absorbance at 550 nm) and superoxide production (using chemiluminescent probes) simultaneously from the same master mix, researchers create an internal control. This verifies whether electron transport inhibition correlates directly with electron leakage, ensuring the observed ROS is not an artifact of a secondary pathway.

  • Enzyme Preparation: Isolate bovine heart mitochondria or purify bacterial bc1 complexes. Suspend in an assay buffer (50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Tween 20).

  • Baseline Measurement: Add 50 µM oxidized cytochrome c to the cuvette. Establish a baseline absorbance at 550 nm using a UV-Vis spectrophotometer.

  • Inhibitor Titration: Add NQNO or Antimycin A across a logarithmic concentration gradient (0.1 nM to 10 µM). Incubate for 3 minutes to allow full pocket equilibration.

  • Reaction Initiation: Initiate the Q-cycle by adding 25 µM of the substrate analog decylubiquinol (dUQH2).

  • Kinetic Tracking: Monitor the initial linear rate of cytochrome c reduction (ΔA550/min). In a parallel opaque microplate well containing 2 µM of the chemiluminescent probe MCLA, monitor luminescence to track O2•− generation.

  • Data Synthesis: Calculate the IC50 for electron transport inhibition and plot it against the specific rate of O2•− generation.

In Vivo Validation: Polymicrobial Interactions and Quorum Sensing

Transitioning to in vivo models, NQNO is evaluated not merely as a biochemical inhibitor, but as an active metabolite in P. aeruginosa biofilms and infection models (e.g., cystic fibrosis lung models)[8][9]. Here, NQNO acts as an anti-staphylococcal weapon. It inhibits the respiratory chain of competing S. aureus, forcing them into a fermentative small-colony variant (SCV) phenotype or triggering apoptosis via intracellular ROS accumulation[2].

Quantitative Comparison: In Vivo Biomarkers
MetabolitePrimary In Vivo FunctionDetection in CF SputumAnti-Staphylococcal Activity
NQNO AQNO weapon, cytochrome inhibitorHigh correlation with plasma[9]Potent (induces ROS/SCVs)[2]
HQNO Primary AQNO weaponHigh[9]Very Potent[2]
PQS (C7-PQS) Primary Quorum Sensing SignalHigh (Exacerbation biomarker)[9]Indirect (regulates AQNOs)[10]
Protocol 2: In Vivo Polymicrobial Biofilm & LC-MS/MS Quantification

Self-Validating Mechanism: Using an internal isotopically labeled standard (d4-NQNO) spiked before extraction ensures that any analyte loss due to the complex biological matrix (sputum or lung homogenate) is perfectly calibrated. Acidified ethyl acetate is specifically chosen to protonate the AQs, neutralizing their charge to drive them efficiently into the organic phase during partitioning[1].

  • Infection Model: Inoculate murine lung models or in vitro flow-cell biofilms with a standardized co-culture of P. aeruginosa (PAO1) and S. aureus.

  • Matrix Extraction: Harvest lung tissue or biofilm effluent at 24h, 48h, and 72h. Homogenize the samples in 1 mL of acidified ethyl acetate (0.1% acetic acid).

  • Internal Standardization: Spike the homogenate with 50 ng of deuterium-labeled NQNO (d4-NQNO) prior to phase separation to account for matrix suppression effects.

  • Phase Separation: Vortex vigorously for 10 minutes, centrifuge at 15,000 x g for 5 minutes, and collect the upper organic layer. Evaporate under nitrogen gas and reconstitute in 100 µL of methanol.

  • LC-MS/MS Analysis: Inject the reconstituted sample into a triple quadrupole mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) targeting the specific parent-to-daughter ion transitions for NQNO (e.g., m/z 288 → specific fragment).

  • Phenotypic Correlation: Plate the remaining homogenate on selective media to quantify the ratio of P. aeruginosa to S. aureus SCVs, correlating the absolute NQNO concentration with in vivo competitive efficacy.

G Start NQNO Validation InVitro In Vitro (Biochemical) Start->InVitro InVivo In Vivo (Biological) Start->InVivo Cryst X-Ray Crystallography (Qi/Qo Pocket Binding) InVitro->Cryst Enzyme Cyt c Reductase Assay (IC50 Determination) InVitro->Enzyme LCMS LC-MS/MS Quantification (Tissue/Sputum) InVivo->LCMS CoCulture Polymicrobial Infection (S. aureus suppression) InVivo->CoCulture Enzyme->LCMS Informs dosing

In vitro mechanistic validation and in vivo biological quantification workflows for NQNO.

Conclusion

The validation of NQNO requires a bifurcated approach. In vitro assays provide the fundamental thermodynamic and structural basis of its binding to the cytochrome bc1 complex, distinguishing its unique dual-site interaction profile from classical inhibitors like Antimycin A[4]. Conversely, in vivo models contextualize NQNO as a dynamic, secreted biomarker and inter-species weapon[2][8]. By coupling rigorous enzyme kinetics with highly sensitive LC-MS/MS tissue quantification, researchers can build a self-validating data package that bridges molecular mechanisms with physiological outcomes.

References

  • Mechanism of Enhanced Superoxide Production in the Cytochrome b6f Complex of Oxygenic Photosynthesis - NIH PMC. 3

  • Structural basis for the quinone reduction in the bc1 complex: a comparative analysis of crystal structures of mitochondrial cytochrome bc1 with bound substrate and inhibitors at the Qi site - PubMed / NIH.4

  • Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - MDPI. 5

  • Spatially dependent alkyl quinolone signaling responses to antibiotics in Pseudomonas aeruginosa swarms - NIH PMC. 8

  • US20160131648A1 - Alkyl quinolones as biomarkers of pseudomonas aeruginosa infection and uses thereof - Google Patents. 9

  • Structural Basis for the Quinone Reduction in the bc 1 Complex: A Comparative Analysis - ResearchGate. 6

  • Structural Analysis of Cytochrome bc1 Complexes: Implications to the Mechanism of Function - NIH PMC. 7

  • Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - MDPI. 2

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones - NIH PMC. 1

  • Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - Frontiers.10

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-hydroxy-3-nonyl-1H-quinolin-4-one

Hazard Assessment and Immediate Safety Precautions Quinoline and its derivatives are a class of heterocyclic aromatic compounds that often exhibit biological activity, and with it, potential toxicity. Based on data from...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Immediate Safety Precautions

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that often exhibit biological activity, and with it, potential toxicity. Based on data from related compounds, 2-hydroxy-3-nonyl-1H-quinolin-4-one should be handled as a hazardous substance.

Potential Hazards Include:

  • Skin and Eye Irritation: Many quinoline derivatives are known to cause skin and eye irritation.[1][2][3]

  • Acute Toxicity: Some quinoline compounds are toxic if swallowed.

  • Aquatic Toxicity: Certain derivatives are very toxic to aquatic life with long-lasting effects.

  • Chronic Effects: Some quinoline derivatives are suspected of causing genetic defects or may have reproductive toxicity.[4]

Personal Protective Equipment (PPE): Before handling 2-hydroxy-3-nonyl-1H-quinolin-4-one in any form, including as a waste product, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[5]

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or fine dust.[5]

  • Lab Coat: A properly fitted laboratory coat should be worn to protect from contamination of personal clothing.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5][6]

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Characterization and Segregation: The First Steps to Compliant Disposal

Proper disposal begins at the point of generation. All materials contaminated with 2-hydroxy-3-nonyl-1H-quinolin-4-one must be treated as hazardous chemical waste.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and it is imperative to adhere to these federal guidelines, as well as any applicable state and local regulations.[7][8]

Waste Segregation is Critical: To prevent dangerous chemical reactions, waste streams must be kept separate.[7]

  • Solid Waste: This category includes unused 2-hydroxy-3-nonyl-1H-quinolin-4-one, contaminated labware (e.g., weighing papers, pipette tips, gloves), and any spill cleanup materials.

  • Liquid Waste: This includes any solutions containing 2-hydroxy-3-nonyl-1H-quinolin-4-one.

  • Sharps: Needles, broken glass, or any other sharp items contaminated with the compound must be placed in a designated sharps container.[1]

Step-by-Step Disposal Procedures

The primary and most highly recommended method for the disposal of quinolinone derivatives is through a licensed hazardous waste disposal company.[1] In-laboratory treatment or neutralization is strongly discouraged as it can introduce unnecessary risks if not performed correctly.[1]

Step 1: Container Selection

Choose waste containers that are chemically compatible with quinolinone derivatives and are in good condition, free from leaks or damage.[7][9]

  • For Solid Waste: Use a dedicated, leak-proof container with a secure lid.

  • For Liquid Waste: Use a sealed, compatible liquid waste container. Avoid using metal containers for acidic or basic solutions.[9]

Step 2: Waste Collection

  • Solid Waste: Carefully place all solid waste into the designated solid hazardous waste container. Avoid generating dust when transferring solid materials.

  • Liquid Waste: Collect all liquid waste in the designated liquid hazardous waste container. Do not overfill containers; a good rule of thumb is to fill to no more than 90% capacity.[9]

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a critical compliance requirement.[10] Each waste container must be labeled with the following information:

  • The words "Hazardous Waste "[1][10]

  • The full chemical name: "2-hydroxy-3-nonyl-1H-quinolin-4-one "

  • An indication of the hazards (e.g., "Toxic," "Irritant")[10]

  • The approximate quantity or concentration of the waste

  • The date the waste was first added to the container (accumulation start date) for central accumulation areas.[10]

Step 4: Storage of Hazardous Waste

Hazardous waste can be temporarily stored in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[10][11]

  • SAAs can hold up to 55 gallons of hazardous waste.[10]

  • Waste containers in the SAA must be kept closed except when adding waste.

  • Incompatible wastes must be segregated.[7]

  • Once the container is full or ready for disposal, it should be moved to a Central Accumulation Area (CAA) for pickup by a licensed waste disposal vendor.[10]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 2-hydroxy-3-nonyl-1H-quinolin-4-one.

DisposalWorkflow Disposal Workflow for 2-hydroxy-3-nonyl-1H-quinolin-4-one A Waste Generation (Solid, Liquid, Sharps) B Characterize as Hazardous Waste A->B C Segregate Waste Streams B->C D Select Compatible Waste Containers C->D E Label Containers Correctly 'Hazardous Waste' D->E F Store in Satellite Accumulation Area (SAA) E->F G Transfer to Central Accumulation Area (CAA) F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision-making workflow for the disposal of 2-hydroxy-3-nonyl-1H-quinolin-4-one.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Cleanup:

    • For solid spills: Gently sweep or vacuum the material, avoiding dust generation. Dampening the material with water may be appropriate.[12] Place the collected material in a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

The Role of Your Institutional EHS Office

Your institution's Environmental Health and Safety (EHS) office is a critical resource. They can provide specific guidance on:

  • Your institution's waste disposal policies and procedures.

  • Proper labeling and storage requirements.

  • Scheduling pickups with licensed hazardous waste contractors.[1]

Always consult your EHS office before beginning any new experimental protocol that will generate hazardous waste.

Final Disposal: The End of the Line

The ultimate disposal of 2-hydroxy-3-nonyl-1H-quinolin-4-one waste must be carried out by an approved and licensed hazardous waste disposal facility. The most common method for the destruction of organic hazardous waste is high-temperature incineration, which ensures the complete breakdown of the chemical, minimizing its environmental impact.[1]

Quantitative Hazard Data Summary for Representative Quinoline Compounds

The following table summarizes hazard classifications for a representative quinoline compound, which should be considered as a guideline for handling 2-hydroxy-3-nonyl-1H-quinolin-4-one.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[2]
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible and compliant manner.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Benchchem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Thermo Fisher Scientific. (2025, December 19). 2(1H)-Quinolinone Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 2-Hydroxyquinoline Safety Data Sheet.
  • Thermo Fisher Scientific. (2012, April 19). Quinoline Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 18). Quinolin-4-ol Safety Data Sheet.
  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Cornell Law School. 40 CFR § 721.10944 - Substituted quinoline derivative (generic).
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Santa Cruz Biotechnology. 8-Hydroxyquinoline Safety Data Sheet.
  • STEMCELL Technologies. (2018, September 21). EHNA (Hydrochloride) Safety Data Sheet.
  • PENTA. (2025, May 13). Quinoline Safety Data Sheet.
  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.

Sources

Handling

Personal protective equipment for handling 2-hydroxy-3-nonyl-1H-quinolin-4-one

Operational Safety & Logistics Master Guide: Handling 2-Hydroxy-3-nonyl-1H-quinolin-4-one As a Senior Application Scientist, I approach the handling of lipophilic signaling analogs not merely as a compliance exercise, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Master Guide: Handling 2-Hydroxy-3-nonyl-1H-quinolin-4-one

As a Senior Application Scientist, I approach the handling of lipophilic signaling analogs not merely as a compliance exercise, but as a system of engineered safety. 2-hydroxy-3-nonyl-1H-quinolin-4-one is a highly hydrophobic quinolone derivative. Because of its structural homology to bacterial quorum-sensing molecules (such as the Pseudomonas Quinolone Signal, PQS) and its long nonyl chain, it readily partitions into lipid bilayers.

Systemic exposure to this class of molecules presents specific hazards. Related quinolone derivatives are known to induce oxidative stress and cytotoxicity in lung epithelial cells [1]. Furthermore, these compounds frequently act as modulators of ATP-binding cassette (ABC) transporters and phosphodiesterases (PDEs) [2] [3]. Consequently, unintended absorption can disrupt cellular respiration and cyclic nucleotide signaling. The following guide provides field-proven, self-validating protocols to ensure absolute operational safety.

Risk Assessment & PPE Matrix

The primary hazard vector for 2-hydroxy-3-nonyl-1H-quinolin-4-one is dermal absorption, which is exponentially magnified during reconstitution. Dimethyl sulfoxide (DMSO) is the standard solvent for this hydrophobic compound [4]; however, DMSO acts as a powerful carrier vehicle, capable of dragging dissolved quinolones directly through the stratum corneum and into the bloodstream.

Table 1: Quantitative PPE Specifications

PPE CategoryMaterial SpecificationQuantitative StandardCausality / Rationale
Hand Protection (Dry) Nitrile GlovesThickness ≥ 0.11 mmPrevents direct dermal contact with the lipophilic solid.
Hand Protection (Solvent) Butyl Rubber or Double-NitrileBreakthrough time > 240 minLatex degrades in < 5 minutes in DMSO. Double-gloving is mandatory to prevent carrier-mediated absorption.
Eye/Face Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against mucosal absorption of aerosolized micro-particulates or DMSO splashes.
Body Protection Flame-Resistant (FR) Lab Coat100% Cotton or NomexProtects against static discharge when weighing dry powders and mitigates solvent flammability risks.
Respiratory N95 or P100 Respirator≥ 95% filtration efficiencyRequired only if handling outside a biosafety cabinet to prevent inhalation of cytotoxic dust.

Operational Workflow: Reconstitution & Handling

This methodology outlines the preparation of a standard 10 mM stock solution. Every step is designed as a self-validating system to minimize aerosolization and dermal exposure.

Protocol: Preparation of 10 mM Stock Solution in DMSO

  • Step 1: Containment Validation. Before opening the chemical vial, verify that the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Self-Validation: If the sash alarm sounds, containment is breached; do not proceed.

  • Step 2: Workspace Preparation. Line the fume hood working surface with a plastic-backed absorbent pad. Causality: The plastic backing prevents spilled solvent from contaminating the stainless steel plenum, while the absorbent top traps aerosolized powders.

  • Step 3: Static Mitigation. Pass an anti-static ionizer gun over the weigh boat and metal spatula. Causality: 2-hydroxy-3-nonyl-1H-quinolin-4-one is a dry, hydrophobic powder. Unmitigated static charge will cause the powder to "jump" upon opening the vial, creating an immediate inhalation hazard.

  • Step 4: Weighing & Transfer. Carefully transfer the required mass into a pre-tared amber glass vial. Causality: Amber glass is utilized because many quinolone derivatives undergo rapid photo-degradation when exposed to ambient UV light.

  • Step 5: Solvent Addition. Add anhydrous DMSO directly to the vial inside the fume hood. Cap the vial immediately before vortexing. Causality: Capping prior to agitation ensures that no micro-droplets of the highly penetrative DMSO/quinolone mixture are ejected into the laboratory environment.

  • Step 6: Aliquoting. Divide the stock into 50 µL single-use aliquots in tightly sealed microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw degradation.

Spill Response & Disposal Logistics

A spill involving lipophilic quinolones requires a state-dependent response. Applying water to a DMSO-quinolone spill will cause the hydrophobic compound to rapidly precipitate out of solution, creating a highly contaminated, difficult-to-clean slurry.

SpillResponse Incident Spill of 2-hydroxy-3-nonyl- 1H-quinolin-4-one CheckState Identify Physical State Incident->CheckState Solid Dry Powder Spill CheckState->Solid Liquid Solvent Solution Spill (e.g., DMSO/EtOH) CheckState->Liquid ActionSolid Cover with wet absorbent pad (Prevents aerosolization) Solid->ActionSolid ActionLiquid Apply inert absorbent (Sand / Vermiculite) Liquid->ActionLiquid Decon Wash area with 70% EtOH, then soap and water ActionSolid->Decon ActionLiquid->Decon Disposal Collect in hazardous waste Label: Toxic Organic Decon->Disposal

Logical workflow for spill response and decontamination of lipophilic quinolones.

Disposal Plan: All materials that come into contact with 2-hydroxy-3-nonyl-1H-quinolin-4-one (including pipette tips, absorbent pads, and gloves) must be treated as biologically active hazardous waste.

  • Solid Waste: Double-bag in transparent biohazard/chemical waste bags.

  • Liquid Waste: Collect in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Final Destruction: Label as "Toxic Organic Waste - Quinolone Derivative." High-temperature incineration is the only approved method for final disposal, as it completely breaks down the stable quinolinone ring structure.

References

  • Title: Pseudomonas Quinolone Signal Induces Oxidative Stress and Inhibits Heme Oxygenase-1 Expression in Lung Epithelial Cells Source: Infection and Immunity (NCBI/PMC) URL: [Link]

  • Source: Google Patents (Vertex Pharmaceuticals)
  • Title: PDE2 Is a Novel Target for Attenuating Tumor Formation in a Mouse Model of UVB-Induced Skin Carcinogenesis Source: PLOS One URL: [Link]

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